Tramadol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYLLZQTGLZFBW-ZBFHGGJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858931, DTXSID401167150 | |
| Record name | Tramadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tramadol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4), Soluble, 7.50e-01 g/L | |
| Record name | SID26663897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Tramadol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Tramadol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
123154-38-1, 27203-92-5 | |
| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123154-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tramadol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27203-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tramadol [INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027203925 | |
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| Record name | (+)-trans-Tramadol free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123154381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tramadol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00193 | |
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| Record name | Tramadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tramadol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRAMADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J1LGJ30J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRAMADOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NG5TTM63P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRAMADOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7047 | |
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| Record name | Tramadol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178-181 °C, 180 - 181 °C | |
| Record name | Tramadol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tramadol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Pharmacological Investigations of Tramadol
Enantiomeric Pharmacology and Stereoselectivity Studies
Comparative Pharmacological Activities of (+)-Tramadol and (-)-Tramadol (B15223)
Table 1: Comparative Pharmacological Activities of Tramadol (B15222) Enantiomers
| Enantiomer | Primary Mechanism of Action | Secondary Mechanism of Action (μ-Opioid Receptor Agonism) |
| (+)-Tramadol | Serotonin Reuptake Inhibition wikipedia.orgwikipedia.orgnih.govthermofisher.commdpi.com | μ-Opioid Receptor Agonism (higher affinity) wikipedia.orgwikipedia.orgnih.govthermofisher.commdpi.com |
| (-)-Tramadol | Norepinephrine (B1679862) Reuptake Inhibition wikipedia.orgwikipedia.orgnih.govthermofisher.commdpi.com | Weak μ-Opioid Receptor Agonism (lower affinity) wikipedia.orgmdpi.com |
Contribution of Metabolite (+)-O-Desmethylthis compound (M1) Enantiomers to Pharmacodynamics
The O-demethylation of this compound yields O-desmethylthis compound (M1), which is recognized as the primary active metabolite responsible for a significant portion of this compound's analgesic effects wikipedia.orgmims.commassbank.eunih.govuni.lunih.govwikipedia.orgwikidata.org. (+)-O-desmethylthis compound (M1) is a particularly potent μ-opioid receptor agonist wikipedia.orgmims.comnih.govnih.govnih.govwikidata.orgnih.gov.
Table 2: Potency of O-Desmethylthis compound (M1) Relative to this compound
| Pharmacological Activity | Potency of M1 vs. This compound | Reference |
| μ-Opioid Receptor Binding | 200-700 times greater | wikipedia.orgresearchgate.netnih.govuni.lunih.gov |
| Analgesic Effect | 6 times greater | wikipedia.orgwikipedia.org |
Differential Effects of Enantiomers on Therapeutic and Non-Antinociceptive Outcomes
The analgesic activity of the racemic mixture of this compound is superior to that of either enantiomer administered alone, a phenomenon attributed to the complementary and synergistic interactions between (+)-tramadol and (-)-tramadol wikipedia.orgnih.govthermofisher.comherts.ac.uk. These enantiomers interact synergistically to produce antinociception (analgesia) thermofisher.commdpi.comherts.ac.uk.
However, this synergistic interaction is not uniformly observed across all pharmacological outcomes. For non-antinociceptive effects, such as adverse effects, the enantiomers tend to interact in an additive or even counteracting manner thermofisher.commdpi.comherts.ac.uk. This suggests that the favorable clinical profile of racemic this compound, characterized by effective analgesia, arises from a fortunate synergistic interaction on therapeutic endpoints, while undesirable effects are not similarly amplified thermofisher.com. For instance, studies have demonstrated that while both (+)-tramadol and (-)-tramadol independently produce centrally mediated antinociception, the racemic mixture exhibits significantly greater potency than the theoretical additive effect of the individual enantiomers mdpi.com. Despite the (+)-cis-enantiomer showing strong analgesic effectiveness and a favorable therapeutic index, its association with a substantial increase in dependence potential led to the selection of the racemic compound for broader pharmacological studies and clinical use thermofisher.commassbank.eu.
Metabolic Pathways and Metabolite Activity Research
Cytochrome P450 (CYP) Enzyme System Characterization (CYP2D6, CYP3A4, CYP2B6)
This compound undergoes extensive first-pass metabolism in the liver wikipedia.orgnih.govmassbank.eunih.govwikipedia.org. The primary metabolic pathways involve O-demethylation and N-demethylation, along with conjugation reactions such as glucuronidation and sulfation wikipedia.orgnih.govmassbank.eunih.govwikipedia.org.
The O-demethylation of this compound to its main active metabolite, O-desmethylthis compound (M1), is predominantly catalyzed by Cytochrome P450 2D6 (CYP2D6) wikipedia.orgmims.comnih.govmassbank.eunih.govuni.lunih.govwikipedia.orgwikidata.orgmetabolomicsworkbench.orguni.luguidetopharmacology.org. In contrast, the N-demethylation pathway, which leads to the formation of N-desmethylthis compound (M2), is primarily mediated by CYP3A4 and CYP2B6 wikipedia.orgmims.comnih.govmassbank.euuni.lunih.govmetabolomicsworkbench.orguni.luguidetopharmacology.org. The activity of these CYP enzymes is critical, as genetic polymorphisms, particularly within CYP2D6, can lead to considerable inter-individual variability in this compound pharmacokinetics and subsequent drug responses wikipedia.orgmassbank.eunih.govnih.govwikipedia.orgwikidata.orguni.luguidetopharmacology.org. For instance, individuals categorized as "poor metabolizers" of CYP2D6 exhibit reduced M1 formation, which can result in diminished analgesic effects nih.govwikidata.orguni.luguidetopharmacology.org. Furthermore, CYP enzymes are susceptible to induction or inhibition by other co-administered substances, which can significantly alter the plasma concentrations of this compound and its metabolites uni.lu.
Table 3: Key Cytochrome P450 Enzymes in this compound Metabolism
| Metabolic Pathway | Primary Enzyme(s) Involved | Metabolite(s) Formed | Reference |
| O-Demethylation | CYP2D6 | O-Desmethylthis compound (M1) | wikipedia.orgmims.comnih.govmassbank.eunih.govuni.lunih.govwikipedia.orgwikidata.orgmetabolomicsworkbench.orguni.luguidetopharmacology.org |
| N-Demethylation | CYP3A4, CYP2B6 | N-Desmethylthis compound (M2) | wikipedia.orgmims.comnih.govmassbank.euuni.lunih.govmetabolomicsworkbench.orguni.luguidetopharmacology.org |
O-Demethylation to O-Desmethylthis compound (M1): Potency and Contribution to Analgesia
The O-demethylation of this compound to O-desmethylthis compound (M1) is a crucial metabolic step, primarily catalyzed by the CYP2D6 enzyme wikipedia.orgmims.comnih.govmassbank.eunih.govuni.lunih.govwikipedia.orgmetabolomicsworkbench.org. M1 is recognized as the principal pharmacologically active metabolite of this compound wikipedia.orgmims.comresearchgate.netmassbank.eunih.govuni.lunih.govwikipedia.orgwikidata.orgnih.govuni.luherts.ac.uk.
N-Demethylation to N-Desmethylthis compound (M2) Investigations
Another significant metabolic pathway for this compound is N-demethylation, which results in the formation of N-desmethylthis compound (M2) wikipedia.orgmims.comnih.govmassbank.euuni.lunih.govmetabolomicsworkbench.org. This metabolic conversion is primarily facilitated by the CYP3A4 and CYP2B6 enzymes wikipedia.orgmims.comnih.govmassbank.euuni.lunih.govmetabolomicsworkbench.orguni.luguidetopharmacology.org.
Unlike M1, N-desmethylthis compound (M2) is generally considered to be pharmacologically inactive at opioid receptors mims.comuni.lunih.govmetabolomicsworkbench.orgguidetopharmacology.org. While M1 is the predominant metabolite formed at lower concentrations of this compound, research indicates that M2 formation can become more prevalent at higher, supratherapeutic substrate concentrations.
Role of Conjugation Reactions (Glucuronidation, Sulfation) in this compound Metabolism
This compound undergoes extensive metabolism primarily in the liver, involving both phase I (O- and N-demethylation) and phase II (conjugation) reactions. A significant aspect of its metabolic fate involves conjugation reactions, specifically glucuronidation and sulfation, which lead to the formation of hydrophilic metabolites that are readily excreted. The major route of elimination for this compound and its metabolites is through the kidneys. nih.govdrugbank.compharmgkb.orgfda.govnih.govscirp.org
Glucuronidation is a crucial phase II metabolic pathway where a glucuronic acid molecule is attached to a drug or its metabolite, typically at a hydroxyl, carboxyl, amino, or sulfhydryl group. This process increases the compound's water solubility, facilitating its excretion. In the context of this compound, the active metabolite O-desmethylthis compound (M1) is a substrate for glucuronidation in the liver. This inactivation process is predominantly catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B7 and UGT1A8. nih.govpharmgkb.orgresearchgate.net Research has identified several glucurono-conjugated this compound metabolites, including O-desmethyl this compound glucuronide (M13), N,O-desmethyl this compound glucuronide (M15), and OH-O-desmethyl this compound glucuronide (M17). nih.gov
Sulfation, another important conjugation reaction, involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate, mediated by sulfotransferase (SULT) enzymes. Like glucuronidation, sulfation increases the polarity of the compound, aiding in its elimination. Identified sulfo-conjugated this compound metabolites include O-desmethyl this compound sulfate (B86663) (M20), N,O-desmethyl this compound sulfate (M22), and N,N,O-desmethyl this compound sulfate (M21). nih.gov
The formation of these conjugated metabolites is critical for the detoxification and elimination of this compound and its active compounds from the body. Studies utilizing liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS) have shown that phase II metabolites, including glucurono- and sulfo-conjugated forms, are detectable in negative ion mode. Furthermore, the enhanced polarity resulting from glucuronidation leads to slightly lower retention times for glucurono-conjugated metabolites compared to their non-conjugated counterparts in chromatographic analyses. nih.gov In certain species, such as cats, reduced glucuronidation activity can impact this compound metabolism and potentially increase the risk of systemic exposure to active compounds. nih.gov
Table 1: Identified Conjugated this compound Metabolites
| Metabolite Name | Type of Conjugation | Parent Metabolite/Compound |
| O-desmethyl this compound glucuronide (M13) | Glucuronidation | O-desmethylthis compound (M1) |
| N,O-desmethyl this compound glucuronide (M15) | Glucuronidation | N,O-didesmethylthis compound (M5) |
| OH-O-desmethyl this compound glucuronide (M17) | Glucuronidation | Hydroxylated O-desmethylthis compound |
| O-desmethyl this compound sulfate (M20) | Sulfation | O-desmethylthis compound (M1) |
| N,O-desmethyl this compound sulfate (M22) | Sulfation | N,O-didesmethylthis compound (M5) |
| N,N,O-desmethyl this compound sulfate (M21) | Sulfation | N,N,O-tridesmethylthis compound |
Pharmacological Activity and Research on Other Metabolites (e.g., M5)
This compound undergoes extensive biotransformation, leading to the formation of numerous metabolites; at least 23 have been identified, with some reports suggesting up to 30 different compounds. drugbank.comnih.gov Among these, O-desmethylthis compound (M1) and, to a lesser extent, N,O-didesmethylthis compound (M5) are recognized as the primary pharmacologically active metabolites. nih.govpharmgkb.orgnih.govucalgary.ca Other metabolites, such as N-desmethylthis compound (M2), N,N-didesmethylthis compound (M3), and N,N,O-tridesmethylthis compound (M4), are generally considered pharmacologically inactive or possess very weak activity. nih.govdrugbank.compharmgkb.orgucalgary.cacamelsandcamelids.comcabidigitallibrary.orgnih.gov
N,O-didesmethylthis compound (M5): M5 is another metabolite that contributes to the analgesic effects, although its activity is considerably less potent than M1. ucalgary.canih.govjvsmedicscorner.comwikipedia.orgresearchgate.net Studies have shown that M5 is active at μ-opioid receptors, with an affinity (Ki) of 100 nM at the human μ-opioid receptor. nih.gov However, in in vitro testing, M5 has demonstrated approximately 30 times weaker μ-opioid agonist efficacy and potency when compared to M1. researchgate.net Furthermore, research suggests that M5's ability to penetrate the blood-brain barrier (BBB) is limited due to its high polarity, which may contribute to its comparatively weaker in vivo effects despite its opioid receptor activity. camelsandcamelids.comspandidos-publications.com
Other Metabolites (M2, M3, M4):
N-desmethylthis compound (M2): This metabolite is primarily formed by CYP2B6 and CYP3A4. It is generally considered pharmacologically inactive and does not contribute significantly to this compound's analgesic properties. nih.govdrugbank.compharmgkb.orgucalgary.cacamelsandcamelids.comcabidigitallibrary.org
N,N-didesmethylthis compound (M3) and N,N,O-tridesmethylthis compound (M4): These metabolites have shown only weak affinity for the μ-opioid receptor and no stimulatory effect on GTPγS binding, indicating their lack of significant opioid activity. pharmgkb.orgnih.gov
Research into these metabolites often involves pharmacokinetic studies to determine their plasma concentrations and elimination profiles across different species. For instance, in dogs, M2 and M5 concentrations can be relatively high compared to M1, highlighting interspecies differences in metabolic pathways and the resultant metabolite profiles. cabidigitallibrary.orgresearchgate.net
Table 2: Pharmacological Activity of Key this compound Metabolites at μ-Opioid Receptor
| Compound | μ-Opioid Receptor Affinity (Ki) | Relative Potency (vs. This compound) | Pharmacological Activity |
| This compound | 2.4 µM pharmgkb.orgnih.gov | Baseline | Weak μ-opioid agonist |
| O-desmethylthis compound (M1) | 0.0034 µM (3.4 nM) pharmgkb.orgnih.gov | Up to 200x more potent in binding, 6x in analgesia nih.govdrugbank.compharmgkb.orgnih.govucalgary.cacabidigitallibrary.orgwikidoc.orgspandidos-publications.com | Potent μ-opioid agonist, main active metabolite |
| N,O-didesmethylthis compound (M5) | 100 nM nih.gov | Less potent than M1 ucalgary.caresearchgate.net | Weak μ-opioid agonist |
| N-desmethylthis compound (M2) | >10 µM nih.gov | Inactive nih.govdrugbank.compharmgkb.orgucalgary.cacamelsandcamelids.comcabidigitallibrary.org | Inactive |
| N,N-didesmethylthis compound (M3) | >10 µM nih.gov | Inactive nih.gov | Inactive |
| N,N,O-tridesmethylthis compound (M4) | >10 µM nih.gov | Inactive nih.gov | Inactive |
Neurobiological and Neurotoxicological Aspects of Tramadol Research
Neurotransmitter Dysregulation and Central Nervous System Effects
Tramadol's influence on the central nervous system (CNS) is largely mediated through its impact on serotonergic, noradrenergic, dopaminergic, and GABAergic systems.
Research on Alterations in Serotonergic Pathways
This compound (B15222) functions as a serotonin (B10506)/norepinephrine (B1679862) reuptake inhibitor (SNRI), influencing descending pain pathways within the CNS drugbank.comwikipedia.orgpainphysicianjournal.commedsafe.govt.nzpatsnap.comucsf.edupharmgkb.org. Specifically, the (+)-enantiomer of this compound is responsible for inhibiting serotonin reuptake drugbank.comwikipedia.orgpainphysicianjournal.compediatriconcall.com. This inhibition leads to increased serotonin levels in the synaptic cleft, thereby enhancing inhibitory pain pathways painphysicianjournal.compatsnap.compharmgkb.org.
Positron Emission Tomography (PET) studies have provided quantitative insights into this compound's interaction with the serotonin transporter (SERT). A study demonstrated that single oral doses of 50 mg and 100 mg of this compound resulted in mean SERT occupancy rates of 34.7% and 50.2% in the thalamus, respectively wikipedia.orgoup.com. At an upper limit dose of 400 mg, SERT occupancy was estimated to reach 78.7% oup.com. These findings indicate that this compound, even at clinical doses, significantly inhibits SERT reuptake, similar to selective serotonin reuptake inhibitors (SSRIs) oup.com.
Beyond reuptake inhibition, this compound also exhibits inhibitory actions on the 5-HT2C receptor wikipedia.org. This antagonism of 5-HT2C receptors is hypothesized to contribute to this compound's potential antidepressant and anti-obsessive-compulsive effects in patients experiencing pain alongside co-morbid neurological conditions wikipedia.org. While some earlier studies suggested this compound could act as a serotonin-releasing agent at concentrations of 1-10 µM, more recent research at concentrations of 10-30 µM did not corroborate this effect wikipedia.org. Chronic administration of this compound has been shown to slow 5-HT uptake in the median raphe (MRN) and, to a lesser extent, in the dorsal raphe (DRN), although it did not affect 5-HT efflux in these regions nih.gov. Furthermore, 5-HT1A receptors are involved in modulating both the analgesic and antidepressant-like effects of this compound, with specific roles for 5-HT1A autoreceptors in the raphe nuclei and spinal 5-HT1A receptors in antinociception nih.gov.
Table 1: Serotonin Transporter (SERT) Occupancy by this compound in the Thalamus
| This compound Dose (Oral) | Mean SERT Occupancy |
| 50 mg | 34.7% wikipedia.orgoup.com |
| 100 mg | 50.2% wikipedia.orgoup.com |
| 400 mg (estimated) | 78.7% oup.com |
Research on Alterations in Noradrenergic Pathways
In addition to its serotonergic effects, this compound weakly inhibits the reuptake of norepinephrine drugbank.comwikipedia.orgpainphysicianjournal.commedsafe.govt.nzpatsnap.comucsf.edupharmgkb.org. The (-)-enantiomer of this compound is primarily responsible for this noradrenaline reuptake inhibition wikipedia.orgpainphysicianjournal.compediatriconcall.com. This mechanism contributes to this compound's analgesic properties by enhancing the activity of descending inhibitory pain pathways within the central nervous system painphysicianjournal.compatsnap.compharmgkb.org. Research indicates that this compound acts as a norepinephrine reuptake inhibitor but is not a norepinephrine releasing agent wikipedia.org. Studies on chronic this compound administration have not shown an effect on electrically stimulated noradrenaline efflux or uptake in locus coeruleus (LC) slices nih.gov.
Effects on Dopaminergic Systems and Reward Circuitry Investigations
Research on this compound's effects on dopaminergic systems presents varied findings. Some studies suggest that this compound does not inhibit the reuptake or induce the release of dopamine (B1211576) wikipedia.org. However, other investigations provide evidence of increased dopamine release within the nucleus accumbens shell following this compound administration researchgate.netnih.govmdpi.com. This observed increase in dopamine within the nucleus accumbens shell is implicated in the rewarding properties attributed to this compound nih.gov. Opioids, including this compound, activate the mesolimbic reward system, leading to dopamine release in the nucleus accumbens shell, which is considered a biochemical factor in the development of dependence mdpi.com. The activation of the mu-opioid receptor by this compound can influence the brain's reward system, potentially altering dopamine levels researchgate.net. Conversely, some research indicates that this compound's interference with dopamine synthesis and release can lead to reduced dopamine levels, potentially manifesting as motor symptoms such as bradykinesia and tremors, which are characteristic of Parkinson's Disease nih.gov. The increase in dopamine levels induced by this compound can be mitigated by co-administration of nalbuphine (B1235481) mdpi.com.
Modulation of Gamma-Aminobutyric Acid (GABAergic) System
This compound interacts with the Gamma-Aminobutyric Acid (GABAergic) system, though its precise modulation is complex. While this compound has been described as an agonist on GABA receptors d-nb.inforesearchgate.net, studies also indicate that this compound and its M1 metabolite inhibit GABA-A receptors, particularly at high concentrations (100 µM) wikipedia.orgnih.govd-nb.inforesearchgate.netplos.orgmdpi.comresearchgate.netresearchgate.net. This potent inhibition of GABA-A receptors at elevated doses is a key hypothesis explaining this compound's ability to decrease the seizure threshold and contribute to its neurotoxic effects nih.govd-nb.inforesearchgate.netmdpi.comresearchgate.netresearchgate.net.
An in vivo patch-clamp study in rats demonstrated that systemically administered this compound enhanced GABAergic transmission in substantia gelatinosa (SG) neurons, an effect primarily mediated by μ-opioid receptor activation plos.org. However, contradictory findings exist, with one study reporting no effect of this compound on GABA-induced currents in Xenopus oocytes expressing GABA-A receptors caldic.com. Further research using PET imaging with 11C-flumazenil suggested a molecular interaction between this compound and GABA-A receptors in the brain, as this compound induced a significant decrease in 11C-flumazenil binding across most brain regions, correlating with its seizing activity mdpi.com. Additionally, this compound has been shown to significantly reduce the levels of GABA-T and SSA-DH enzymes in various brain regions, indicating an impairment of GABA metabolism researchgate.net.
Mechanisms of Neurotoxicity Research
This compound's neurotoxicity is primarily associated with its potential to induce seizures and related neuropathological changes.
Seizure Induction Mechanisms and Neuropathology
This compound is recognized for its ability to induce seizures, a risk that increases with higher doses, although seizures can occur even within recommended therapeutic ranges drugbank.commedsafe.govt.nzucsf.edud-nb.inforesearchgate.netbioresscientia.comnih.govbrieflands.comjept.irmedsafe.govt.nzbanyantreatmentcenter.com. These seizures are typically generalized tonic-clonic in nature d-nb.inforesearchgate.netbioresscientia.comnih.govbrieflands.combanyantreatmentcenter.com. The neurotoxic manifestations, particularly generalized tonic-clonic seizures, frequently occur within the first 24 hours following this compound intake researchgate.netnih.govbrieflands.comjept.ir.
The underlying mechanisms of this compound-induced seizures are complex and multifaceted d-nb.infobioresscientia.combrieflands.com. A prominent mechanism involves the potent inhibition of GABA-A receptors at high concentrations of this compound and its M1 metabolite, which is hypothesized to lower the seizure threshold wikipedia.orgnih.govd-nb.inforesearchgate.netmdpi.comresearchgate.netresearchgate.net. The imbalance created by the inhibition of GABAergic neurons and the activation of glutamatergic neurons is believed to contribute to seizure activity d-nb.info. Furthermore, this compound and its M1 metabolite have been shown to inhibit N-methyl-D-aspartate (NMDA) receptors at clinically relevant concentrations d-nb.inforesearchgate.netresearchgate.net.
Neurotoxicity associated with this compound is also linked to its serotonin and norepinephrine reuptake inhibition properties nih.govd-nb.inforesearchgate.net. The activation of delta-opioid receptors (DOR) by O-desmethylthis compound (M1) has been implicated in seizure provocation, as DOR agonists are known to induce seizures wikipedia.org. This compound's proconvulsant effects are also attributed to the inhibition of nitric oxide, serotonin reuptake, and its inhibitory effects on GABA receptors nih.govbrieflands.com.
Beyond these direct neurotransmitter effects, extensive this compound intake has been observed to alter redox balance by increasing lipid peroxidation and free radical production, leading to neurotoxicity nih.gov. Neuropathological observations in some studies have included vascular congestion, neuronal degeneration, and disruption of cortical layers researchgate.net. Research also suggests that naloxone, an opioid antagonist, can increase seizure risk at high this compound doses, pointing to an opioid-receptor-mediated mechanism in some cases bioresscientia.com. The risk of seizures is notably higher in individuals with pre-existing epilepsy, a history of seizures, or other risk factors such as head trauma, metabolic disorders, or CNS infections drugbank.commedsafe.govt.nzmedsafe.govt.nz. Concomitant use of other medications known to lower the seizure threshold, including certain antidepressants, antipsychotics, illicit drugs, and alcohol, further escalates the risk of this compound-induced seizures drugbank.comnih.govjept.irmedsafe.govt.nz.
Serotonin Syndrome Pathophysiology and Contributing Factors
Serotonin syndrome (SS) is a potentially life-threatening condition characterized by excessive serotonergic activity within the central nervous system (CNS), and this compound’s unique pharmacological profile significantly contributes to its risk. This compound inhibits serotonin reuptake, leading to an accumulation of serotonin in the synaptic cleft core.ac.ukpainphysicianjournal.com. This increased synaptic serotonin overstimulates postsynaptic serotonin receptors, primarily the 5-HT2A receptors, although 5-HT1A receptors may also play a role through pharmacodynamic interactions core.ac.ukpainphysicianjournal.comwikipedia.org.
The clinical presentation of serotonin syndrome typically involves a triad (B1167595) of symptoms: cognitive or mental-status changes (e.g., agitation, confusion, hallucinations), neuromuscular abnormalities (e.g., clonus, hyperreflexia, tremor), and autonomic hyperactivity (e.g., hyperthermia, tachycardia, diaphoresis) core.ac.ukpainphysicianjournal.comuspharmacist.com.
Several factors contribute to the development of this compound-induced serotonin syndrome:
Concurrent Use of Serotonergic Drugs: The risk is significantly elevated when this compound is co-administered with other medications that increase serotonin levels. These include selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), monoamine oxidase inhibitors (MAOIs), triptans, dextromethorphan (B48470), meperidine, mirtazapine, and herbal products like St. John's wort core.ac.ukpainphysicianjournal.comwikipedia.orguspharmacist.comscielo.org.co.
Overdose: Both intentional and unintentional overdose of this compound can lead to serotonin syndrome due to the excessive increase in serotonin concentrations painphysicianjournal.com.
Impaired Metabolism: Genetic polymorphisms, particularly affecting the CYP2D6 enzyme, can impair this compound metabolism. This leads to higher serum concentrations of the parent drug, increasing the risk of serotonin syndrome, especially when combined with other serotonergic agents painphysicianjournal.comuspharmacist.comscielo.org.co.
Polypharmacy: The likelihood of drug-drug interactions, and consequently enhanced neurotoxic effects like serotonin syndrome, is increased in patients undergoing polypharmacy, particularly in geriatric populations core.ac.ukpainphysicianjournal.comuspharmacist.com.
Oxidative Stress Induction and Neuronal Injury Studies
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense systems, is a key mechanism underlying this compound-induced neuronal injury core.ac.ukekb.eg. Research indicates that this compound can disrupt mitochondrial function, impairing ATP production and enhancing ROS generation core.ac.ukekb.egresearchgate.net. This surge in ROS leads to significant damage to essential cellular components, including DNA, proteins, and lipids within neurons, thereby compromising cellular integrity core.ac.ukekb.egresearchgate.netbiointerfaceresearch.com.
Studies have identified several biomarkers indicative of this compound-induced oxidative stress and subsequent neuronal damage. These include elevated levels of malondialdehyde (MDA) and nitric oxide (NO), which are indicators of lipid peroxidation and oxidative damage, respectively core.ac.ukekb.egresearchgate.net. Additionally, an increase in 8-hydroxydeoxyguanosine (8-OHdG) suggests DNA oxidative damage ekb.egmdpi.com. Conversely, there is a marked decrease in the activity and levels of endogenous antioxidant enzymes and molecules, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH) core.ac.ukekb.egbiointerfaceresearch.comresearchgate.netnih.gov. These changes have been observed across various brain regions, including the cerebral cortex, hippocampus, and choroid plexus ekb.egresearchgate.netbiointerfaceresearch.comresearchgate.netnih.govtandfonline.comnih.gov.
Table 1: Key Oxidative Stress Markers and Their Changes Following this compound Exposure
| Marker | Change Observed | Affected Brain Region(s) | Source |
| Malondialdehyde (MDA) | Increased | Cerebral cortex, Hippocampus, Choroid Plexus | ekb.egbiointerfaceresearch.comresearchgate.net |
| Nitric Oxide (NO) | Increased | Cerebral cortex | ekb.egresearchgate.net |
| 8-hydroxydeoxyguanosine (8-OHdG) | Increased | Brain, Hippocampus | ekb.egmdpi.com |
| Superoxide Dismutase (SOD) | Decreased | Brain, Choroid Plexus | ekb.egnih.gov |
| Catalase (CAT) | Decreased | Brain | ekb.eg |
| Glutathione (GSH) | Decreased | Brain, Choroid Plexus | biointerfaceresearch.comnih.gov |
Neuroinflammation and its Causal Role in this compound Effects
Neuroinflammation, characterized by the activation of glial cells and the release of inflammatory mediators, is increasingly recognized as a significant contributor to neuronal injury and dysfunction following repeated this compound exposure core.ac.ukresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.netnih.govnih.gov. Studies have demonstrated the presence of microgliosis and astrogliosis, along with inflammatory infiltrates, in various brain regions affected by this compound researchgate.netmdpi.comresearchgate.netnih.gov.
The inflammatory response is mediated by an upregulation of pro-inflammatory cytokines and signaling molecules. Research findings indicate increased levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-17 (IL-17), and nuclear factor kappa B (NF-κB) in brain tissues after this compound administration researchgate.netmdpi.comnih.govresearchgate.netnih.gov. This sustained neuroinflammation is considered a driving force behind neuronal loss and cognitive decline core.ac.uk. The causal role of neuroinflammation in this compound's effects has been investigated in the prefrontal cortex, hippocampus, and choroid plexus, where it contributes to observed neurotoxic outcomes researchgate.netresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.netnih.govnih.gov.
Table 2: Pro-inflammatory Markers Upregulated by this compound Exposure
| Marker | Affected Brain Region(s) | Source |
| TNF-α | Striatum, Cerebral cortex, Hippocampus, Choroid Plexus | researchgate.netmdpi.comnih.govresearchgate.net |
| IL-1β | Striatum, Hippocampus | researchgate.netnih.gov |
| IL-6 | Cerebral cortex | researchgate.net |
| IL-17 | Striatum | researchgate.net |
| NF-κB | Cerebral cortex | biointerfaceresearch.comresearchgate.net |
Neuronal Apoptosis and Degeneration Mechanisms
This compound exposure has been consistently linked to neuronal apoptosis (programmed cell death) and degeneration across various brain regions. Observed apoptotic changes include cellular blebbing, cytoplasmic vacuolation, nuclear fragmentation, pyknosis, and the presence of "dark neurons" (DNs) researchgate.netbiointerfaceresearch.comtandfonline.comnih.govnih.gov.
The mechanisms underlying this compound-induced neuronal apoptosis and degeneration are multifaceted:
Direct Cellular Damage: this compound can directly damage cellular structures, initiating apoptosis through both intrinsic and extrinsic pathways tandfonline.com.
Caspase Activation: A key indicator of apoptosis, the levels of caspase-3 and caspase-8, are significantly increased following this compound exposure ekb.egresearchgate.netmdpi.comresearchgate.netresearchgate.net.
Mitochondrial Dysfunction and Oxidative Stress: this compound disrupts the electron transfer chain in mitochondria, leading to increased oxidative stress, which in turn triggers apoptotic pathways core.ac.ukresearchgate.netbiointerfaceresearch.comtandfonline.comnih.govresearchgate.net.
Modulation of Apoptotic Proteins: Chronic this compound administration has been shown to downregulate anti-apoptotic markers, such as Bcl-2, while upregulating pro-apoptotic markers like Bax and p53 biointerfaceresearch.comresearchgate.netresearchgate.net.
Impact on Neuronal Development: In the context of prenatal exposure, this compound can influence neuronal stem cells and progenitors, leading to improper neuronal migration and cortical folding tandfonline.com.
Link to Neuroinflammation: Neuroinflammation, as discussed in the previous section, also plays a causal role in facilitating apoptosis and disrupting synaptic function core.ac.ukmdpi.com.
Long-Term Neurobiological Consequences Research
Chronic exposure to this compound extends beyond acute neurotoxic effects, leading to significant long-term neurobiological consequences, including neuronal adaptation and potential links to neurodegenerative disorders.
Chronic Exposure and Neuronal Adaptation Studies
Long-term utilization of this compound has been implicated in chronic neurotoxicity and cumulative brain damage core.ac.uk. Studies have revealed alterations in brain morphology, connectivity, and function following prolonged exposure tandfonline.com. Maladaptive plasticity is observed in brain structures critical for cognitive function, such as the hippocampus researchgate.net.
A notable aspect of neuronal adaptation to chronic this compound use involves changes in the density and sensitivity of μ-opioid receptors, which can contribute to the development of tolerance and dependence core.ac.uk. Furthermore, chronic exposure consistently induces oxidative stress, neuroinflammation, and apoptosis, as detailed in previous sections, contributing to persistent neuronal injury core.ac.ukekb.egresearchgate.netbiointerfaceresearch.comresearchgate.netnih.govnih.govresearchgate.netnih.gov.
Investigating Potential Links to Neurodegenerative Disorders
There is an emerging body of evidence suggesting a potential connection between this compound's neurotoxic effects and the development or progression of neurodegenerative disorders core.ac.ukresearchgate.netresearchgate.netresearchgate.netingentaconnect.com. Specifically, research has explored potential links to Alzheimer's disease (AD) and Parkinson's disease (PD) core.ac.ukresearchgate.netingentaconnect.com.
The proposed mechanisms linking chronic this compound use to neurodegenerative conditions include:
Sustained Neuroinflammation: Chronic neuroinflammation is a recognized driving force for neuronal loss and cognitive decline, hallmarks of many neurodegenerative diseases core.ac.uk.
Mitochondrial Dysfunction: Impaired mitochondrial function, characterized by compromised ATP production and enhanced ROS generation, is a key feature in neurodegenerative pathologies such as Alzheimer's and Parkinson's diseases core.ac.uk.
Dopaminergic System Interference: Chronic this compound utilization has been shown to interfere with dopamine synthesis and release, which can lead to motor abnormalities like bradykinesia and tremors, characteristic symptoms of Parkinson's disease researchgate.netingentaconnect.com.
Intracellular Signaling Alterations: During the progression of Alzheimer's disease, low levels of intracellular signaling molecules such as cGMP, cAMP, PKC, and PKA are observed, impacting learning and memory ingentaconnect.com. While direct links to this compound's long-term effects on these specific pathways in AD are still under investigation, its broad neurobiological impact suggests potential interactions.
Amyloid Precursor Protein (APP) Upregulation: Studies on prenatal this compound exposure have noted an upregulation in the expression of APP, particularly within the cerebral cortex, which is a protein centrally involved in Alzheimer's disease pathology tandfonline.com.
These findings highlight the importance of further research into the long-term neurobiological consequences of this compound, particularly concerning its potential to contribute to neurodegenerative processes.
Pharmacokinetic and Pharmacodynamic Interactions of Tramadol
Drug-Drug Interaction (DDI) Research
Tramadol (B15222) undergoes extensive metabolism in the liver, primarily through O- and N-demethylation and subsequent conjugation reactions to form glucuronides and sulfates. pharmgkb.org The O-demethylation of this compound to its main active metabolite, O-desmethylthis compound (M1), is catalyzed by the cytochrome P450 (CYP) 2D6 enzyme. wikipedia.orgpharmgkb.org M1 possesses a significantly higher affinity for opioid receptors than the parent drug and contributes substantially to this compound's analgesic effects. pharmgkb.orgwikipedia.orgnih.gov N-desmethylthis compound, another metabolite, is formed by CYP3A4 and CYP2B6, but it is pharmacologically inactive. nih.gov
Cytochrome P450 (CYP) Enzyme Inhibition/Induction by Co-administered Agents
The metabolism of this compound is significantly influenced by the activity of CYP enzymes, particularly CYP2D6 and CYP3A4. Alterations in the activity of these enzymes due to co-administered agents can lead to changes in this compound and M1 concentrations, impacting both efficacy and safety. fda.govnih.govnih.gov
Impact of CYP2D6 Inhibitors
Inhibitors of CYP2D6, such as fluoxetine (B1211875), paroxetine, and quinidine (B1679956), can significantly alter the metabolism of this compound. fda.govmypcnow.org When co-administered with CYP2D6 inhibitors, the metabolism of this compound to its active metabolite M1 is inhibited. fda.govpainphysicianjournal.com This inhibition can lead to an increase in this compound plasma concentrations and a decrease in M1 plasma concentrations. fda.govnih.gov
A study demonstrated a clinically relevant decrease in the efficacy of this compound when used for pain control in patients receiving a strong CYP2D6 inhibitor. nih.gov Patients receiving concurrent CYP2D6 inhibitors required significantly more breakthrough opioid medication (measured as morphine milligram equivalents) compared to those not receiving such inhibitors. nih.gov For instance, co-administration of quinidine, a selective CYP2D6 inhibitor, with this compound extended-release tablets resulted in a 50-60% increase in this compound exposure and a 50-60% decrease in M1 exposure. fda.gov The clinical consequences of these specific findings are not fully known. fda.gov
The reduced formation of M1 can lead to decreased therapeutic effects, and in patients who have developed physical dependence to this compound, it may result in signs and symptoms of opioid withdrawal. nih.gov Conversely, increased this compound exposure due to CYP2D6 inhibition can heighten the risk for serious adverse events, including seizures and serotonin (B10506) syndrome. fda.govnih.gov
Table 1: Impact of CYP2D6 Inhibitors on this compound Pharmacokinetics
| CYP2D6 Inhibitor | Effect on this compound Exposure | Effect on O-desmethylthis compound (M1) Exposure | Clinical Consequence (Pharmacokinetic) | Clinical Consequence (Pharmacodynamic) | Source |
|---|---|---|---|---|---|
| Fluoxetine | Increased | Decreased | Reduced analgesic efficacy | Potential for opioid withdrawal, increased risk of seizures and serotonin syndrome | fda.govnih.govpainphysicianjournal.comnih.gov |
| Paroxetine | Increased | Decreased | Reduced analgesic efficacy | Potential for opioid withdrawal, increased risk of seizures and serotonin syndrome | fda.govnih.govpainphysicianjournal.comnih.gov |
| Quinidine | 50-60% Increase | 50-60% Decrease | Reduced analgesic efficacy | Potential for opioid withdrawal, increased risk of seizures and serotonin syndrome | fda.govnih.gov |
Impact of CYP3A4 Inhibitors
This compound is also metabolized by CYP3A4. fda.gov Concomitant administration of CYP3A4 inhibitors can increase the plasma concentration of this compound. fda.govnih.govnih.gov This increase in this compound levels may lead to a greater amount of metabolism via CYP2D6, potentially resulting in higher levels of the active metabolite M1. nih.govnih.gov
Examples of CYP3A4 inhibitors include macrolide antibiotics (e.g., erythromycin), azole-antifungal agents (e.g., ketoconazole), and protease inhibitors (e.g., ritonavir). fda.govnih.gov The co-administration of this compound with these inhibitors can lead to increased or prolonged adverse reactions, an elevated risk for serious adverse events such as seizures and serotonin syndrome, and potentially fatal respiratory depression. fda.govnih.gov
Conversely, CYP3A4 inducers, such as carbamazepine (B1668303), rifampin, and St. John's Wort, can increase this compound metabolism, leading to a decrease in this compound plasma concentrations. fda.govnih.gov This can result in a significantly reduced analgesic effect of this compound. fda.govnih.gov Discontinuation of a CYP3A4 inducer can lead to an increase in this compound plasma concentration, potentially increasing adverse reactions like seizures and serotonin syndrome. nih.gov
Table 2: Impact of CYP3A4 Inhibitors and Inducers on this compound Pharmacokinetics
| CYP3A4 Modulator | Type of Interaction | Effect on this compound Exposure | Effect on O-desmethylthis compound (M1) Exposure | Clinical Consequence (Pharmacokinetic) | Clinical Consequence (Pharmacodynamic) | Source |
|---|---|---|---|---|---|---|
| Ketoconazole (B1673606) | Inhibitor | Increased | Potentially increased (via CYP2D6) | Increased this compound plasma concentrations | Increased risk of seizures, serotonin syndrome, respiratory depression | fda.govnih.govmypcnow.org |
| Erythromycin (B1671065) | Inhibitor | Increased | Potentially increased (via CYP2D6) | Increased this compound plasma concentrations | Increased risk of seizures, serotonin syndrome, respiratory depression | fda.govnih.govmypcnow.org |
| Ritonavir | Inhibitor | Increased | Potentially increased (via CYP2D6) | Increased this compound plasma concentrations | Increased risk of seizures, serotonin syndrome, respiratory depression | fda.govnih.gov |
| Carbamazepine | Inducer | Decreased | - | Reduced this compound plasma concentrations | Significantly reduced analgesic effect, increased seizure risk | fda.govnih.govmims.comtxvendordrug.com |
| Rifampin | Inducer | Decreased | - | Reduced this compound plasma concentrations | Reduced analgesic efficacy | fda.govnih.govajmc.com |
| St. John's Wort | Inducer | Decreased | - | Reduced this compound plasma concentrations | Reduced analgesic efficacy | fda.govajmc.com |
| Cimetidine (B194882) | Weak Inhibitor | No clinically significant change | - | No clinically significant change | - | fda.govajmc.com |
Metabolic Competition and Resultant Pharmacokinetic Parameter Changes
Metabolic competition can occur when this compound is co-administered with other drugs that share the same CYP450 enzyme pathways. For example, studies have shown that co-administration of metamizole (B1201355) can interfere with this compound's metabolism, likely due to competition for the active sites of CYP450 enzymes, particularly CYP3A4. researchgate.netmdpi.com This competition can lead to altered pharmacokinetic profiles for both this compound and its active metabolite, O-desmethylthis compound. researchgate.netmdpi.com For instance, metamizole co-administration has been observed to increase the bioavailability of this compound and O-desmethylthis compound in a dose-dependent manner. researchgate.netmdpi.com
Another example of metabolic competition is observed with crizotinib (B193316), which significantly inhibits the metabolism of this compound. peerj.com Crizotinib has been shown to increase the area under the curve (AUC) and maximum plasma concentration (Cmax) of this compound, while decreasing the Cmax of O-desmethylthis compound. peerj.com This indicates that crizotinib significantly inhibits the metabolism of this compound, resulting in changes to its pharmacokinetic parameters. peerj.com
Table 3: Examples of Metabolic Competition Affecting this compound Pharmacokinetics
| Co-administered Agent | Enzyme Involved | Effect on this compound Pharmacokinetics | Effect on O-desmethylthis compound (M1) Pharmacokinetics | Source |
|---|---|---|---|---|
| Metamizole | CYP3A4 | Increased bioavailability, prolonged detectability | Increased bioavailability, prolonged detectability | researchgate.netmdpi.com |
| Crizotinib | CYP2D1, CYP3A2 (in rats) | Increased AUC and Cmax, decreased CLz/f | Decreased Cmax | peerj.com |
Pharmacodynamic Interactions with Serotonergic Medications
This compound's mechanism of action includes weak inhibition of serotonin reuptake. drugbank.comwikipedia.orgpharmgkb.org This serotonergic activity makes it prone to pharmacodynamic interactions with other medications that also increase serotonin levels in the central nervous system, leading to a risk of serotonin syndrome. drugbank.compainphysicianjournal.comdrugs.com Serotonin syndrome is a potentially life-threatening condition characterized by a cluster of symptoms including hyperthermia, rigidity, myoclonus, autonomic instability, and mental status changes. drugbank.comdrugs.com
High-risk drug combinations for serotonin syndrome include this compound with Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), tricyclic antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs). drugbank.compainphysicianjournal.comdrugs.comtg.org.au The combination of this compound with an antidepressant is noted as a common serotonergic drug-drug interaction. tg.org.au
SSRIs, such as fluoxetine and paroxetine, not only inhibit CYP2D6, reducing the formation of M1, but also directly increase serotonin levels, exacerbating the risk of serotonin syndrome. painphysicianjournal.comtg.org.au Similarly, SNRIs like venlafaxine, and MAOIs such as tranylcypromine, when combined with this compound, significantly increase the risk of serotonin toxicity. drugbank.comdrugs.comtg.org.au Linezolid, an antibiotic, also possesses MAOI activity, and its co-administration with this compound should be avoided due to the high risk of serotonin syndrome. droracle.ai
Table 4: Pharmacodynamic Interactions with Serotonergic Medications
| Serotonergic Medication Class | Examples of Medications | Mechanism of Interaction with this compound | Clinical Consequence | Source |
|---|---|---|---|---|
| SSRIs | Fluoxetine, Paroxetine, Citalopram, Sertraline | Additive serotonin reuptake inhibition, CYP2D6 inhibition | Increased risk of serotonin syndrome, reduced analgesic efficacy | drugbank.compainphysicianjournal.comdrugs.comtg.org.au |
| SNRIs | Venlafaxine | Additive serotonin and norepinephrine (B1679862) reuptake inhibition | Increased risk of serotonin syndrome | drugbank.comdrugs.comtg.org.au |
| TCAs | Amitriptyline (B1667244) | Additive serotonin reuptake inhibition, CYP2D6 inhibition | Increased risk of serotonin syndrome | drugbank.comfda.govdrugs.comtg.org.au |
| MAOIs | Tranylcypromine, Phenelzine, Linezolid | Significant increase in serotonin levels | High risk of severe serotonin syndrome | drugbank.comdrugs.comtg.org.audroracle.aiwikipedia.org |
| Triptans | Sumatriptan | Additive serotonin agonism | Increased risk of serotonin syndrome | drugbank.comdrugs.com |
| St. John's Wort | - | Serotonergic activity | Increased risk of serotonin syndrome | drugbank.comdrugs.com |
Interactions with Seizure Threshold-Lowering Medications
This compound itself can lower the seizure threshold, and this risk is further heightened when it is co-administered with other medications that also possess seizure threshold-lowering properties. drugbank.comtg.org.au This interaction can lead to an increased incidence of seizures.
Medications that can lower the seizure threshold and interact with this compound include certain antidepressants (e.g., bupropion (B1668061), tricyclic antidepressants, venlafaxine), and other drugs with similar effects. fda.govnih.govtg.org.au For instance, carbamazepine, while also a CYP3A4 inducer that can reduce this compound's analgesic effect, is an anticonvulsant that can also interact with this compound to increase seizure risk. fda.govnih.govmims.comtxvendordrug.comwikipedia.org
Table 5: Interactions with Seizure Threshold-Lowering Medications
| Seizure Threshold-Lowering Medication Class | Examples of Medications | Mechanism of Interaction with this compound | Clinical Consequence | Source |
|---|---|---|---|---|
| Antidepressants | Bupropion, Tricyclic Antidepressants, Venlafaxine | Additive seizure threshold lowering | Increased risk of seizures | fda.govnih.govtg.org.au |
| Carbamazepine | - | Additive seizure risk | Increased risk of seizures | fda.govnih.govmims.comtxvendordrug.comwikipedia.org |
| Other CNS Depressants (e.g., Barbiturates) | Barbiturates | Additive CNS depression, potential for increased seizure risk | Increased risk of seizures | txvendordrug.com |
Interactions with Other Opioids and Analgesics
The co-administration of this compound with other opioids and analgesics can lead to altered pharmacokinetic profiles or synergistic/antagonistic pharmacodynamic effects.
Interactions with Other Opioids: Concomitant use of this compound with mixed agonist/antagonist opioids such as butorphanol (B1668111) (PubChem CID: 5360980), nalbuphine (B1235481) (PubChem CID: 5360978), pentazocine (B1679294) (PubChem CID: 4731), and buprenorphine (PubChem CID: 644075) can diminish this compound's analgesic effect and potentially precipitate withdrawal symptoms nih.gov. Furthermore, co-administration with other opioid analgesics like morphine (PubChem CID: 5288826), pethidine (PubChem CID: 4058), tapentadol (B1681240) (PubChem CID: 9813589), oxycodone (PubChem CID: 5284603), or fentanyl (PubChem CID: 3345) may heighten the risk of adverse effects due to synergistic opioid agonism wikipedia.orgmedscape.com. Specifically, combining this compound with other central nervous system (CNS) depressants, including fentanyl, can lead to severe outcomes such as respiratory depression, hypotension, profound sedation, coma, and even death medscape.com. In patients with prior opioid dependence, this compound may reinitiate dependence or induce withdrawal symptoms medscape.com. It is notable that morphine is not metabolized by the CYP2D6 enzyme, making it a potential alternative for individuals with specific CYP2D6 genotypes nih.govnih.govpharmgkb.org. Oxycodone is metabolized by CYP2D6 to a limited extent, but this does not typically result in clinically significant differences in side effects nih.govnih.govpharmgkb.org. Conversely, codeine (PubChem CID: 5284370) is contraindicated for individuals who are ultrarapid CYP2D6 metabolizers nih.govnih.govpharmgkb.org.
Interactions with Non-Opioid Analgesics and Other Medications:
CYP3A4 Inducers: Drugs that induce CYP3A4, such as carbamazepine (PubChem CID: 2554) and rifampicin (B610482) (PubChem CID: 5352), can decrease the plasma concentration of this compound, potentially leading to reduced analgesic efficacy or the onset of withdrawal symptoms in physically dependent patients nih.govresearchgate.nettg.org.au. If a CYP3A4 inducer is discontinued, this compound plasma concentrations may increase, which could prolong therapeutic effects and increase the risk of adverse reactions, including seizures, serotonin syndrome, and respiratory depression nih.gov.
CYP2D6 Inhibitors: Medications that inhibit CYP2D6 activity, including certain selective serotonin reuptake inhibitors (SSRIs), quinidine (PubChem CID: 441074), phenothiazines, and some protease inhibitors, can impede the conversion of this compound to its active metabolite, O-desmethylthis compound (M1) (PubChem CID: 130829) nih.govnih.govtg.org.au. This inhibition can result in reduced analgesic effects nih.govnih.govtg.org.au. Conversely, once a CYP2D6 inhibitor is stopped, the plasma concentration of M1 will increase nih.govnih.gov.
Serotonergic Drugs: Due to this compound's weak inhibition of serotonin reuptake, co-administration with other serotonergic agents (e.g., SSRIs, serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants, monoamine oxidase inhibitors (MAOIs), triptans, dextromethorphan (B48470) (PubChem CID: 5281850), St. John's wort, lithium (PubChem CID: 3023985), and pethidine) significantly increases the risk of serotonin syndrome wikipedia.orgnih.govtg.org.auaafp.org.
Drugs Lowering Seizure Threshold: this compound itself can lower the seizure threshold wikipedia.orgtg.org.auaafp.org. When combined with other medications that also lower the seizure threshold, such as antipsychotics, bupropion (PubChem CID: 2476), and amphetamines, the risk of seizures is further elevated wikipedia.orgtg.org.au.
5-HT3 Antagonists: Concurrent use of 5-HT3 antagonists like ondansetron (B39145) (PubChem CID: 4585), dolasetron (B1670872) (PubChem CID: 3037233), and palonosetron (B1662849) (PubChem CID: 123985) may reduce the effectiveness of both drugs wikipedia.org.
Warfarin (PubChem CID: 54678486): Post-marketing surveillance has reported that this compound may increase the effects of warfarin, necessitating careful monitoring of the patient's International Normalized Ratio (INR) tg.org.au.
Cimetidine (PubChem CID: 2756): Concomitant administration of this compound with cimetidine does not result in clinically significant changes in this compound pharmacokinetics fda.gov.
Digoxin (B3395198) (PubChem CID: 27075): Rare reports of digoxin toxicity have been observed with concurrent this compound use fda.gov.
Drug-Gene Interaction (Pharmacogenomic) Research
Pharmacogenomics aims to personalize drug therapy by considering an individual's genetic variations to optimize efficacy and minimize adverse effects uspharmacist.com. Genetic polymorphisms, particularly those affecting cytochrome P450 (CYP) enzymes, play a significant role in the metabolism and clinical response to this compound uspharmacist.com.
CYP2D6 Polymorphism: Influence on Metabolism and Analgesic Efficacy
The cytochrome P450 2D6 (CYP2D6) enzyme is a highly polymorphic enzyme that plays a crucial role in the metabolism of this compound. CYP2D6 primarily converts this compound to its active metabolite, O-desmethylthis compound (M1) wikipedia.orgnih.govresearchgate.netaafp.orguspharmacist.comdrugbank.comnih.govfrontiersin.orgmdpi.comwikipedia.orgtaylorandfrancis.commdpi.comscirp.orgmdpi.compharmgkb.org. M1 is significantly more potent than the parent drug, exhibiting up to 6 times greater analgesic efficacy and a 200- to 700-fold higher affinity for the mu-opioid receptor nih.govfrontiersin.orgtaylorandfrancis.commdpi.commdpi.com. Other CYP enzymes, specifically CYP2B6 and CYP3A4, are involved in the N-demethylation of this compound to N-desmethylthis compound (M2) (PubChem CID: 104825), which is an inactive metabolite nih.govdrugbank.comfrontiersin.orgmdpi.compharmgkb.org.
Genetic variations in the CYP2D6 gene lead to different metabolizer phenotypes, profoundly influencing this compound's pharmacokinetics and pharmacodynamics wikipedia.orgnih.govnih.govpharmgkb.orgaafp.orguspharmacist.comdrugbank.comnih.govfrontiersin.orgmdpi.comtaylorandfrancis.commdpi.comscirp.orgwfsahq.orgdovepress.compharmgkb.org.
Table 1: Influence of CYP2D6 Metabolizer Phenotypes on this compound's Metabolism and Efficacy
| Metabolizer Phenotype | CYP2D6 Activity | M1 Concentration (vs. EM) | Analgesic Efficacy | Risk of Adverse Effects | Clinical Implications |
| Poor Metabolizers (PMs) | Reduced/Absent nih.gov | 40% lower nih.gov | Reduced/Suboptimal nih.govuspharmacist.commdpi.comdovepress.com | Increased risk of seizures and serotonin syndrome due to increased parent drug exposure nih.gov | Standard doses may not provide adequate pain relief; may require dose increase or alternative nih.govnih.govpharmgkb.org |
| Intermediate Metabolizers (IMs) | Reduced nih.gov | Lower | Reduced nih.govnih.govpharmgkb.org | - | May have reduced analgesia; consider dose increase or alternative if ineffective nih.govnih.govpharmgkb.org |
| Extensive/Normal Metabolizers (EMs/NMs) | Normal nih.gov | Normal | Most likely to benefit nih.gov | - | Standard therapy generally effective nih.gov |
| Ultrarapid Metabolizers (UMs) | Increased nih.gov | Higher than expected nih.govmdpi.comdovepress.compharmgkb.org | Greater uspharmacist.comfrontiersin.orgmdpi.comwfsahq.orgdovepress.com | Higher incidence of adverse events, including life-threatening respiratory depression nih.govnih.govpharmgkb.orgfrontiersin.orgmdpi.comtaylorandfrancis.commdpi.comwfsahq.orgdovepress.compharmgkb.org | Avoid this compound due to risk of overdose symptoms nih.govpharmgkb.org |
The prevalence of CYP2D6 ultrarapid metabolizers varies geographically, ranging from approximately 1–10% in Caucasians, 3–4% in African Americans, and 1–2% in East Asians. Higher frequencies have been reported in certain populations, such as Ashkenazi Jews and some groups in the Middle East nih.govwfsahq.org. Approximately 7% of the general population exhibits reduced CYP2D6 activity, classifying them as poor metabolizers nih.gov.
Genetic Variations and Susceptibility to Adverse Effects
Beyond CYP2D6, other genetic variations can influence an individual's susceptibility to this compound's adverse effects.
CYP2D6 Polymorphism: As noted, ultrarapid metabolizers of CYP2D6 are at a higher risk of adverse events due to elevated M1 exposure nih.govnih.govpharmgkb.orgfrontiersin.orgmdpi.comtaylorandfrancis.commdpi.comwfsahq.orgdovepress.compharmgkb.org. Conversely, poor metabolizers may experience increased exposure to the parent drug, this compound, which can increase the risk of seizures and serotonin syndrome nih.gov. A study indicated that individuals with the CYP2D6 10/10 genotype, associated with reduced enzyme activity, were 6.14 times more likely to report adverse events, particularly affecting the central nervous and gastrointestinal systems, compared to those with other genotypes frontiersin.org.
OPRM1 A118G Polymorphism: The OPRM1 gene encodes the μ-opioid receptor, a primary target for this compound's analgesic action mdpi.com. The rs1799971 (A118G) single nucleotide polymorphism (SNP) in OPRM1 has been extensively studied mdpi.com. Research suggests that patients carrying the G allele of OPRM1 A118G may require higher doses of this compound to achieve adequate analgesia mdpi.com. In a study of Korean patients, those with the GG genotype of OPRM1 A118G were found to be 6.3 times less likely to experience nausea and vomiting compared to patients with the AA genotype, suggesting a potential link between this polymorphism and μ-opioid receptor expression influencing adverse effects core.ac.uk.
COMT rs4680 SNP: Variations in the Catechol-O-Methyltransferase (COMT) gene, specifically the rs4680 SNP, are implicated in pain perception and opioid response mdpi.com. A pharmacogenetics study investigating the impact of the rs4680 polymorphism on this compound efficacy and adverse reactions in post-surgical patients revealed significant findings mdpi.comnih.gov.
Table 2: Incidence of Adverse Effects Based on COMT (rs4680) Genotype Following this compound Administration
| COMT (rs4680) Genotype | Pain Scores Post-Tramadol | Nausea/Vomiting Incidence | Sedation Incidence | Headache Incidence (3h post-op) |
| AA | Lower (p < 0.001) mdpi.comnih.gov | Statistically significant higher (p < 0.001) mdpi.comnih.gov | Statistically significant higher (p < 0.001) mdpi.comnih.gov | - |
| GA | - | - | - | - |
| GG | Poor pain relief mdpi.com | - | - | 37% (significantly higher) mdpi.com |
Patients with the AA genotype reported lower pain scores after this compound administration across all examined time points but also experienced statistically significant higher incidences of this compound-induced nausea, vomiting, and sedation mdpi.comnih.gov. Conversely, individuals with the GG genotype experienced poor pain relief from this compound and a higher incidence of headaches mdpi.com. These findings underscore the critical role of COMT rs4680 polymorphism in the response to this compound and highlight the need for a personalized approach to postoperative pain management mdpi.com.
Drug-Disease Interaction Research
Pre-existing disease states, particularly those affecting renal and hepatic function, can significantly alter the pharmacokinetics and pharmacodynamics of this compound, necessitating careful consideration in clinical management fda.govnih.govnih.govdroracle.aidroracle.ai.
Impact of Impaired Renal Function on this compound Pharmacokinetics
This compound and its metabolites are predominantly eliminated via the kidneys nih.govresearchgate.netfda.govdrugbank.comnih.govdroracle.aispringermedizin.demedsafe.govt.nzdroracle.ai. Approximately 30% of an administered dose is excreted unchanged in the urine, with 60% eliminated as metabolites nih.govdrugbank.com.
Pharmacokinetic Changes: Impaired renal function, defined as a creatinine (B1669602) clearance of less than 30 mL/min, leads to a decreased rate and extent of excretion for both this compound and its active metabolite, M1 nih.govfda.govdroracle.aimedsafe.govt.nzdroracle.ai. This results in a delayed elimination and a notable prolongation of the terminal plasma elimination half-lives of both compounds fda.govspringermedizin.demedsafe.govt.nz.
Table 3: Impact of Impaired Renal Function on this compound and M1 Half-Lives
| Compound | Half-Life in Healthy Adults (hours) | Half-Life in Renal Impairment (hours) |
| This compound | 6.3 ± 1.4 fda.govdrugbank.com | 11 (up to 20) medsafe.govt.nz |
| M1 | 7.4 ± 1.4 fda.govdrugbank.com | 17 (up to 43) medsafe.govt.nz |
Clinical Implications: The accumulation of this compound and its metabolites due to impaired renal clearance can elevate the risk of increased side effects and complications droracle.aidroracle.ai. Notably, only a small fraction, less than 7%, of the administered this compound dose and its M1 metabolite is removed during a typical 4-hour hemodialysis session fda.govdroracle.aimedsafe.govt.nzdroracle.ai. Therefore, dose adjustments are crucial in patients with renal impairment to mitigate the risk of toxicity nih.govfda.govdroracle.aimedsafe.govt.nzdroracle.ai.
Impact of Impaired Hepatic Function on this compound Metabolism
This compound undergoes extensive first-pass metabolism in the liver drugbank.com. The biotransformation of this compound to its active metabolites is critical for its analgesic effect nih.govdroracle.ai.
Pharmacokinetic Changes: In patients with advanced cirrhosis of the liver, the metabolism of both this compound and M1 is significantly reduced fda.govdroracle.aimedsafe.govt.nzdroracle.ai. This reduction in metabolic capacity leads to a larger area under the concentration-time curve (AUC) for this compound and a substantial prolongation of the elimination half-lives for both this compound and M1 fda.govdroracle.ai.
Table 4: Impact of Impaired Hepatic Function on this compound and M1 Half-Lives
| Compound | Half-Life in Healthy Adults (hours) | Half-Life in Hepatic Impairment (hours) |
| This compound | 6.3 ± 1.4 fda.govdrugbank.com | 13 (up to 19) fda.govmedsafe.govt.nzdroracle.ai |
| M1 | 7.4 ± 1.4 fda.govdrugbank.com | 19 (up to 36) fda.govmedsafe.govt.nzdroracle.ai |
Clinical Implications: The decreased clearance and subsequent accumulation of this compound and its active metabolite in patients with impaired hepatic function can lead to an increased risk of toxicity and adverse effects, including respiratory depression, seizures, and serotonin syndrome droracle.aidroracle.ai. Furthermore, a reduction in the analgesic effect is also a potential pharmacodynamic consequence of hepatic impairment, as the formation of the potent M1 metabolite is compromised nih.govdroracle.ai.
Dependence, Tolerance, and Withdrawal Syndromes Associated with Tramadol
Mechanisms of Physical Dependence Development
Physical dependence on tramadol (B15222) arises from neuroadaptive changes within the central nervous system in response to chronic drug exposure. drugbank.comaddictioncenter.comlakeviewhealth.comhres.ca
Chronic exposure to opioids, including this compound, induces neuroadaptation of opioid receptors. This adaptation involves changes such as receptor desensitization, internalization, and potentially downregulation, which contribute to the development of tolerance—the need for increasing doses to achieve the same analgesic effect. drugbank.comrehabsuk.comhres.canih.govmedsafe.govt.nzbrieflands.comamegroups.orgmdpi.comnih.gov While traditionally, downregulation of µ-opioid receptors was thought to be a primary mechanism, recent in vivo studies suggest that desensitization and uncoupling of receptors from downstream signaling pathways, along with cellular adaptive changes like the upregulation of adenylyl cyclase and protein kinase A (PKA), play significant roles in tolerance development. mdpi.comnih.gov
This compound's dual mechanism of action, involving both µ-opioid receptor agonism and the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, means that multiple neurotransmitter systems are implicated in the progression of dependence. drugbank.comnih.govanrclinic.comethancrossingspringfield.comamericanaddictioncenters.org The opioid component of this compound leads to neuroadaptations in the mesolimbic dopaminergic system, a key pathway in reward and motivation. Chronic opioid exposure can lead to decreased dopamine (B1211576) neuron firing and dopamine release, contributing to a hypodopaminergic state during withdrawal, which is associated with aversion and increased drug-seeking behavior. nih.govmdpi.comnih.gov
Furthermore, this compound's serotonin-norepinephrine reuptake inhibitor (SNRI) activity affects the balance of these monoamines in the brain. wikipedia.orgdrugbank.comamericanaddictioncenters.orgoup.comnih.gov The brain attempts to self-regulate in response to the continuous presence of this compound's SNRI activity. addictioncenter.com Abrupt cessation can lead to a transient deficiency of synaptic serotonin and increased noradrenergic activity, contributing to the distinct withdrawal symptoms observed with this compound. medcentral.commedscape.com
Neuroadaptive Changes in Opioid Receptor Systems in Response to Chronic Exposure
Mechanisms of Psychological Dependence and Abuse Potential Research
Psychological dependence on this compound is closely linked to its impact on the brain's reward system. ethancrossingspringfield.comrehabsuk.comlakeviewhealth.commdpi.com this compound, like other opioids, activates the mesolimbic reward system, leading to the release of dopamine in the nucleus accumbens. ethancrossingspringfield.comlakeviewhealth.commdpi.comamericanaddictioncenters.orgmdpi.com This surge of dopamine creates feelings of pleasure and euphoria, which reinforce drug-seeking behaviors and encourage repetition of use. ethancrossingspringfield.comrehabsuk.comlakeviewhealth.comamericanaddictioncenters.orgmdpi.com Over time, the brain's reward system adapts and becomes less responsive to the drug, contributing to tolerance and a compulsive drive to consume increasing quantities to achieve the desired effects. rehabsuk.com Research, including conditioned place preference (CPP) assays in animal models, has documented this compound's reinforcing properties, suggesting its potential to induce psychological dependence comparable to that of other opioids. mdpi.com
Characterization of this compound Withdrawal Syndrome
This compound withdrawal syndrome is characterized by a unique combination of symptoms due to its dual pharmacological action. wikipedia.organrclinic.comaddictioncenter.comenterhealth.comlagunatreatment.commentalhealth.com
The neurobiological basis of this compound withdrawal symptoms stems from the body's adaptation to chronic exposure to both its opioid and monoaminergic effects. addictioncenter.comlakeviewhealth.commedsafe.govt.nzamericanaddictioncenters.orgnih.goventerhealth.com Typical opioid withdrawal symptoms, such as body aches, gastrointestinal distress (nausea, vomiting, diarrhea, stomach cramps), piloerection ("gooseflesh"), myalgias, and autonomic dysfunction (sweating, tachycardia, hypertension, runny nose, yawning, lacrimation), are primarily mediated by increased noradrenergic activity, particularly in areas like the locus ceruleus (LC). drugbank.comnih.govmedsafe.govt.nznih.govmedcentral.commedscape.comenterhealth.comlagunatreatment.comorlandorecovery.com Opioid withdrawal also involves a negative affective state, including anxiety, dysphoria, and restlessness, which are linked to changes in the mesolimbic dopaminergic system and stress systems within the extended amygdala. nih.govnih.goventerhealth.comfrontiersin.org
A distinguishing feature of this compound withdrawal is the occurrence of "atypical" symptoms, which are not commonly seen with other opioids. wikipedia.organrclinic.comaddictioncenter.comenterhealth.comlagunatreatment.commentalhealth.comorlandorecovery.comresearchgate.netshmabstracts.orgnih.gov These atypical manifestations are attributed to this compound's serotonin and norepinephrine reuptake inhibition. wikipedia.organrclinic.comaddictioncenter.comamericanaddictioncenters.orgmedcentral.comenterhealth.commentalhealth.comshmabstracts.orgnih.govnih.govjvsmedicscorner.com
Common atypical withdrawal symptoms include:
Psychiatric symptoms: Severe anxiety, panic attacks, paranoia, confusion, delirium, depersonalization, derealization, and hallucinations (tactile, visual, and auditory). wikipedia.organrclinic.comaddictioncenter.comenterhealth.comlagunatreatment.commentalhealth.comorlandorecovery.comresearchgate.netshmabstracts.orgnih.govnih.gov
Neurological/Sensory symptoms: Numbness, tingling, paresthesia, and tinnitus. wikipedia.organrclinic.comlagunatreatment.comresearchgate.netshmabstracts.orgnih.gov
The underlying mechanisms for these atypical symptoms are thought to involve the transient deficiency of synaptic serotonin and dysregulation of noradrenergic systems upon abrupt cessation. medcentral.commedscape.com The brain's attempt to re-regulate its processes after the sudden removal of this compound's SNRI activity can lead to an "overdrive" state, manifesting in these unique and sometimes severe psychiatric and neurological symptoms. addictioncenter.com
Table 1: Key Neurobiological Mechanisms and Associated Withdrawal Symptoms of this compound
| Mechanism of Action | Neurobiological Change (Chronic Exposure) | Associated Withdrawal Symptoms (Upon Cessation) |
| µ-Opioid Receptor Agonism | Neuroadaptation of opioid receptors (desensitization, internalization, potential downregulation); Decreased dopamine neuron firing and release in mesolimbic system. drugbank.comrehabsuk.comhres.canih.govmedsafe.govt.nzbrieflands.comamegroups.orgmdpi.comnih.govnih.govmdpi.com | Body aches, gastrointestinal pain (nausea, vomiting, diarrhea, stomach cramps), piloerection, myalgias, restlessness, anxiety, dysphoria, increased heart rate, hypertension, runny nose, yawning, lacrimation, insomnia. drugbank.comnih.govmedsafe.govt.nznih.govmedcentral.commedscape.comenterhealth.comlagunatreatment.comorlandorecovery.com |
| Serotonin and Norepinephrine Reuptake Inhibition | Brain attempts to self-regulate monoamine levels. addictioncenter.com | Severe anxiety, panic attacks, paranoia, confusion, delirium, depersonalization, derealization, hallucinations (tactile, visual, auditory), numbness, tingling, paresthesia, tinnitus. wikipedia.organrclinic.comaddictioncenter.commedcentral.comenterhealth.comlagunatreatment.commentalhealth.comorlandorecovery.comresearchgate.netshmabstracts.orgnih.govnih.gov |
Table 2: Comparison of Typical Opioid and Atypical this compound Withdrawal Symptoms
| Symptom Category | Typical Opioid Withdrawal Symptoms | Atypical this compound Withdrawal Symptoms |
| Physical | Body aches, muscle cramps, gastrointestinal upset (nausea, vomiting, diarrhea, stomach cramps), sweating, chills, goosebumps, runny nose, lacrimation, yawning, tremors, piloerection. drugbank.comanrclinic.commedsafe.govt.nzmedscape.comenterhealth.comlagunatreatment.comorlandorecovery.com | Numbness, tingling, paresthesia, tinnitus. wikipedia.organrclinic.comlagunatreatment.comresearchgate.netshmabstracts.orgnih.gov |
| Psychological | Anxiety, restlessness, agitation, insomnia, dysphoria. anrclinic.comnih.govnih.goventerhealth.comorlandorecovery.com | Severe anxiety, panic attacks, paranoia, confusion, delirium, depersonalization, derealization, hallucinations (tactile, visual, auditory). wikipedia.organrclinic.comaddictioncenter.comenterhealth.comlagunatreatment.commentalhealth.comorlandorecovery.comresearchgate.netshmabstracts.orgnih.govnih.gov |
| Autonomic | Tachycardia, hypertension. medcentral.comenterhealth.com | (Less frequently reported as primary autonomic symptoms distinct from opioid withdrawal, but can be influenced by severe anxiety). medcentral.com |
Advanced Research Methodologies and Translational Studies on Tramadol
Clinical Research Paradigms
Biomarker Development for Tramadol (B15222) Response and Adverse Effects
The development of biomarkers for this compound response and adverse effects is crucial for personalizing therapy, optimizing efficacy, and mitigating potential risks. Pharmacogenomic biomarkers, in particular, have emerged as key indicators influencing an individual's reaction to this compound.
The most extensively studied pharmacogenomic biomarker for this compound is the Cytochrome P450 2D6 (CYP2D6) enzyme. Genetic variations in the CYP2D6 gene significantly influence the metabolism of this compound into its active metabolite, O-desmethylthis compound (M1). Individuals classified as "poor metabolizers" due to reduced CYP2D6 activity may experience diminished analgesic efficacy from standard this compound doses, as the conversion to the more potent M1 is impaired. Conversely, "ultra-rapid metabolizers" with increased CYP2D6 activity can convert this compound to M1 more rapidly and completely, leading to higher than expected M1 plasma concentrations and a potentially increased risk of certain adverse events. This variability underscores the importance of CYP2D6 genotyping in predicting individual responses to this compound.
Another genetic biomarker gaining attention is the Catechol-O-Methyltransferase (COMT) gene , specifically the rs4680 single nucleotide polymorphism (SNP). This polymorphism has been shown to influence pain perception and opioid response. Studies indicate that patients with the COMT rs4680 AA genotype may experience enhanced pain relief from this compound but concurrently exhibit a statistically significant higher incidence of certain this compound-induced effects such as nausea, vomiting, and sedation. In contrast, individuals with the GG genotype have been associated with poorer pain relief from this compound, often necessitating supplemental analgesia. While the µ-opioid receptor gene (OPRM1) has been investigated for its role in opioid response, the evidence linking its variants to clinically actionable outcomes for this compound remains inconsistent.
Beyond genetic predispositions, other types of biomarkers are being explored to assess this compound's pharmacodynamic effects and potential for organ injury. Pupillometry , the measurement of pupillary response, has been identified as a pharmacodynamic biomarker for this compound's opioid effects, with observed pupillary reactions (miosis or mydriasis) varying significantly based on CYP2D6 genotype.
Preclinical and observational studies have also identified potential biochemical and protein biomarkers associated with this compound's impact on various physiological systems:
Oxidative Stress and Inflammation Markers: Chronic this compound administration, particularly in preclinical models, has been linked to oxidative damage and inflammatory stress. Elevated levels of serum markers such as urea (B33335), creatinine (B1669602), sialic acid, tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), alongside changes in brain tissue markers like nuclear factor-kappa B (NF-kB), myeloperoxidase (MPO), glutathione (B108866) peroxidase (GPX), glutathione (GSH), and cytochrome P450 2E1 (cyp2E1), have been observed.
Neurotoxicity Indicators: In rat models, changes in the levels of neuronal cell body injury marker ubiquitin-C-terminal hydrolase-1 (UCH-L1), glial protein S-100 beta (S100β), and glial fibrillary acidic protein (GFAP) in both brain tissue and serum have been suggested as indicators of neuronal injury following this compound exposure.
Hepatic and Renal Function Markers: Long-term this compound use, particularly in abuse contexts, has been associated with elevated serum levels of liver enzymes (alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), lactate (B86563) dehydrogenase (LDH)) and kidney function markers (bilirubin, blood urea nitrogen (BUN), uric acid, creatinine), suggesting potential hepatic and renal damage.
Further research, including multi-omics approaches, is needed to fully elucidate the pathophysiological pathways linked to these biomarkers and translate them into clinically actionable tools for personalized this compound therapy.
Mechanisms of Adverse Effects and Risk Factor Research
Central Nervous System Adverse Effects
Tramadol's influence on neurotransmitter systems can lead to significant central nervous system (CNS) adverse effects, including seizure susceptibility, serotonin (B10506) syndrome, and various psychological disturbances.
Seizure Susceptibility and Mechanisms of Induction
This compound (B15222) is known to lower the seizure threshold, increasing susceptibility to seizures, especially in overdose or during therapeutic use sgul.ac.ukmedsafe.govt.nzwikipedia.orgbanyantreatmentcenter.comnih.govmedsafe.govt.nzdroracle.aid-nb.infocore.ac.uk. The mechanisms underlying this compound-induced seizures are complex and involve multiple neurotransmitter systems.
Mechanisms of Induction:
GABAergic Pathway Inhibition: A primary mechanism involves the inhibition of gamma-aminobutyric acid (GABA) A receptors by this compound and its M1 metabolite, O-desmethyl-tramadol. This inhibition, particularly at high concentrations (100 µM), reduces the brain's inhibitory capacity, predisposing neurons to hyperexcitability and seizure onset sgul.ac.ukwikipedia.orgnih.govd-nb.infocore.ac.uknih.govbrieflands.combioresscientia.com. Animal studies support the role of an opioid-dependent GABAergic inhibitory pathway sgul.ac.uknih.govmedpulse.in.
Serotonin and Norepinephrine (B1679862) Reuptake Inhibition: this compound's inhibition of noradrenaline and serotonin reuptake is frequently cited as a contributor to seizure risk sgul.ac.ukmedsafe.govt.nzwikipedia.orgbanyantreatmentcenter.comdroracle.ai. However, some animal models suggest that increased extracellular serotonin might be protective against seizures, implying that the seizure-inducing effects may not be solely mediated through the serotonin pathway sgul.ac.uk. Conversely, other research directly correlates elevated serotonin levels with seizures banyantreatmentcenter.com, and neurotoxicity following this compound exposure is associated with serotonin and norepinephrine reuptake inhibition d-nb.info.
DOR Activation: The activation of delta-opioid receptors (DOR) by desmethis compound, a high-affinity ligand, may also contribute, as DOR agonists are known to induce seizures wikipedia.org.
Glutamatergic Activation: Increased activity of glutamate (B1630785) further exacerbates excitatory transmission, thereby increasing the risk of seizure development core.ac.uk.
Histamine (B1213489) H1-receptor Activation: Some studies propose a role for histamine H1-receptor activation in this compound-induced seizures sgul.ac.uk.
Risk Factors for Seizures: Several factors increase an individual's susceptibility to this compound-induced seizures:
Dose: Higher doses and overdose are strongly associated with increased seizure risk sgul.ac.ukmedsafe.govt.nzwikipedia.orgbanyantreatmentcenter.comnih.govmedsafe.govt.nzdroracle.aid-nb.infocore.ac.uk.
Concomitant Medications: Co-administration with other drugs that lower the seizure threshold, such as antipsychotics, bupropion (B1668061), amphetamines, selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), and monoamine oxidase inhibitors (MAOIs), significantly elevates risk medsafe.govt.nzwikipedia.orgdroracle.aimedpulse.innih.gov.
Pre-existing Conditions: A history of epilepsy, previous seizures, structural or functional brain abnormalities, prior head trauma, metabolic disorders, and CNS infections are significant predisposing factors sgul.ac.ukmedsafe.govt.nzwikipedia.orgdroracle.aid-nb.infocore.ac.ukbioresscientia.comnih.govdrugbank.com.
Substance Abuse: Drug abuse, polydrug use, and alcohol withdrawal can increase seizure susceptibility sgul.ac.ukd-nb.infomedpulse.innih.govdrugbank.com.
Age: Increased risk has been observed in patients aged 25-54 years and in elderly individuals core.ac.ukmedpulse.in.
Genetic Factors: Individuals with lower expression of Mu opioid and GABA receptors may have increased susceptibility bioresscientia.com.
CYP2D6 Metabolism: Poor metabolizers of CYP2D6 may experience reduced analgesic efficacy but an increased risk of opioid toxicity, seizures, and serotonin syndrome drugbank.com.
Research Findings: Animal models have shown that this compound, codeine, and morphine possess similar seizure-inducing potential sgul.ac.uk. Rat models have successfully reproduced this compound toxicity, including seizures, with early onset nih.gov. Studies indicate that diazepam can prevent this compound-induced seizures, supporting the involvement of the GABAergic pathway d-nb.infonih.gov. Conversely, pretreatments with naloxone, cyproheptadine, and fexofenadine (B15129) did not abolish seizures in rat models, suggesting that serotonergic, histaminergic, or opioidergic pathways may not be the primary mediators of seizures in overdose mdpi.com. While some studies suggest that the incidence of seizures may not be dose-dependent, others show a clear correlation with higher doses droracle.aid-nb.info. Electroencephalogram (EEG) abnormalities were observed in over half of this compound abusers, although epileptic waves were present in only about 20% of these patients brieflands.com.
Serotonin Syndrome: Etiology, Clinical Manifestations, and Research Directions
Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system. This compound's pharmacological properties make it a significant risk factor for this syndrome.
Etiology:
Serotonin and Noradrenaline Reuptake Inhibition: this compound's primary contribution to serotonin syndrome stems from its ability to inhibit the reuptake of serotonin and noradrenaline, leading to an accumulation of serotonin in the synaptic cleft medsafe.govt.nzwikipedia.orgbanyantreatmentcenter.commedsafe.govt.nzcore.ac.uknih.govdrugbank.com.
Drug-Drug Interactions: The risk is substantially increased when this compound is co-administered with other serotonergic medications. These include, but are not limited to, SSRIs, MAOIs, TCAs, venlafaxine, mirtazapine, certain antiparkinson agents (e.g., amantadine, bromocriptine, selegiline), illicit drugs (e.g., MDMA, cocaine), and migraine therapies (e.g., triptans) medsafe.govt.nzmedsafe.govt.nznih.govmdpi.comresearchgate.netcambridge.org.
CYP2D6 Inhibitors: Concomitant administration of cytochrome P-450 inhibitors, particularly CYP2D6 inhibitors, can increase this compound's plasma concentration, further elevating the risk of serotonin toxicity nih.govdrugbank.commdpi.com.
Overdose: this compound overdose can also precipitate serotonin syndrome wikipedia.org.
Clinical Manifestations: The clinical presentation of serotonin syndrome can range from mild to severe, typically appearing after initiating or increasing the dose of a serotonergic medicine medsafe.govt.nz. Key symptoms and signs include:
Mental Status Changes: Agitation, confusion, hallucinations.
Autonomic Instability: Increased sweating, diarrhea, fever, tachycardia, hypertension.
Neuromuscular Abnormalities: Ataxia, hyperreflexia, myoclonus, shivering, rigidity, tremor. In its severe form, serotonin syndrome can lead to seizures and coma core.ac.uk.
Research Directions: Ongoing research aims to enhance understanding and management of serotonin syndrome. This includes:
Further investigation into the precise mechanisms involved in this compound-induced serotonin syndrome to develop targeted interventions nih.gov.
Evaluating the association of arrhythmia and sudden cardiac death with this compound's effect on the QT interval and its propensity for serotonin syndrome mcgill.ca.
Developing and implementing targeted training for healthcare professionals, such as pharmacy staff, to improve early recognition and management of serotonin syndrome isciii.es.
Psychological Adverse Effects: Research on Mania, Psychosis, Cognitive Impairment, Mood Disturbances, and Anxiety
This compound's impact on monoamine neurotransmitter systems can also manifest as a range of psychological adverse effects, including mania, psychosis, cognitive impairment, mood disturbances, and anxiety.
Research on Specific Psychological Adverse Effects:
Mania and Hypomania:
Research Findings: this compound has been reported to provoke manic or hypomanic episodes nih.govsmw.chresearchgate.net. Case reports describe the development of hypomanic symptoms in patients taking this compound, including those with a pre-existing diagnosis of bipolar affective disorder researchgate.net. In rare instances, manic episodes have been observed in patients with no prior psychiatric history, particularly with misuse .
Mechanisms: These complications are likely due to this compound's property of inhibiting the synaptic re-uptake of brain monoamines (serotonin and norepinephrine), leading to dysregulation of these neurotransmitters, which are implicated in bipolar disorder pathogenesis smw.chresearchgate.net.
Risk Factors: Pre-existing psychiatric conditions, underlying vulnerabilities, comorbidities, polydrug use, and prolonged this compound use increase the risk nih.govresearchgate.net.
Psychosis:
Research Findings: this compound has been associated with psychotic symptoms, including persecutory delusion, auditory, and visual hallucinations nih.govresearchgate.netoup.comcambridge.org.
Mechanisms: The exact mechanism of this compound-induced psychosis is not fully understood but is thought to involve the dysregulation of monoamine neurotransmitters .
Risk Factors: Patients with pre-existing psychiatric conditions, such as bipolar I disorder, may be at higher risk cambridge.org.
Cognitive Impairment:
Research Findings: Research consistently highlights a link between this compound abuse and cognitive impairment, with memory impairment being a predominant issue africaresearchconnects.comresearchgate.netnih.gov. Studies show that individuals abusing this compound are approximately three times more likely to experience cognitive impairment compared to control subjects (81% vs. 28%) africaresearchconnects.com. Even those using this compound alone exhibited cognitive impairment at a rate of 67% africaresearchconnects.com. Specific deficits include visual memory, visual reconstruction ability, processing speed, attention, and executive function oup.comafricaresearchconnects.comresearchgate.netnih.gov. Long-term opioid use, including this compound, has been associated with an increased risk for dementia in older adults medtigo.com.
Mechanisms: Chronic this compound exposure may lead to direct hippocampal atrophy, resulting in impaired learning and memory medtigo.com.
Risk Factors: this compound abuse (both alone and exacerbated by polysubstance use, particularly with cannabis and benzodiazepines), prolonged this compound use, and older age are significant risk factors oup.comafricaresearchconnects.comresearchgate.netnih.govmedtigo.com. Cognitive performance has been shown to improve with extended abstinence from this compound nih.gov.
Mood Disturbances (Depression) and Anxiety:
Research Findings: this compound can induce or exacerbate depression and anxiety cambridge.org.
Mechanisms: These effects are related to its monoamine reuptake inhibitory properties, which can dysregulate mood-regulating neurotransmitters smw.ch.
General Risk Factors for Psychological Adverse Effects: Across these psychological adverse effects, common risk factors include age, pre-existing psychiatric conditions, polydrug use, and prolonged this compound use. Elderly individuals and those with psychiatric histories are particularly vulnerable nih.govresearchgate.net.
Systemic Adverse Effects Research
Beyond the central nervous system, this compound can also exert systemic adverse effects, particularly affecting the respiratory and cardiovascular systems.
Respiratory Depression: Pathophysiology and Risk Factors
Respiratory depression is a serious, potentially life-threatening adverse effect associated with this compound, primarily due to its opioid agonist activity.
Pathophysiology: this compound, acting as a weak μ-opioid receptor agonist, directly depresses the brain stem respiratory centers medsafe.govt.nzdrugbank.comnih.govnih.govresearchgate.net. This action reduces the responsiveness of these centers to increases in carbon dioxide tension and electrical stimulation, leading to decreased respiratory drive and hypoventilation drugbank.com. Overdose with this compound is notably associated with a high risk of respiratory depression banyantreatmentcenter.com.
Risk Factors: The risk of respiratory depression with this compound is influenced by several factors:
Dose: Higher doses and overdose significantly increase the risk banyantreatmentcenter.commedsafe.govt.nz.
Concomitant CNS Depressants: Co-administration with other central nervous system depressants, such as other opioids, benzodiazepines, and antidepressants, potentiates respiratory depression wikipedia.orgmdpi.comresearchgate.netnih.govnih.govresearchgate.net.
CYP2D6 Inhibitors: Concomitant use of CYP2D6 inhibitors can increase the plasma concentration of this compound, thereby elevating the risk of respiratory depression mdpi.comnih.govnih.govresearchgate.net.
Age: A higher proportion of acute central respiratory depression (ACRD) cases has been observed in children and adolescents mdpi.comnih.gov.
Substance Abuse: Drug abuse is a recognized risk factor for respiratory depression mdpi.comnih.govresearchgate.net.
Pre-existing Conditions: Patients with a history of severe respiratory depression or bronchial asthma are at increased risk nih.gov.
Genetic Polymorphisms: Genetic variations, such as CYP2D6 gene duplication, can influence this compound metabolism and increase susceptibility researchgate.net.
Renal Impairment: Renal insufficiency has been identified as a potential risk factor researchgate.net.
Morbid Obesity: Morbidly obese patients may also be at higher risk researchgate.net.
Treatment Initiation/Dose Escalation: The risk is highest during the initiation of treatment or after dosage increases, necessitating careful observation within the first 24 to 72 hours nih.gov.
Research Findings: Pharmacovigilance studies, utilizing real-world databases such as VigiBase, have confirmed a high risk of respiratory depression associated with this compound use. For instance, in one study, out of 140,721 this compound reports, respiratory depression was reported in 1126 cases, with 81.3% of these deemed serious. These studies particularly highlight the elevated risk in pediatric patients, drug abusers, and individuals concurrently using opioids, benzodiazepines, or antidepressants mdpi.comresearchgate.netnih.govresearchgate.net.
Cardiovascular Effects: Influence of Serotonin System and Research on Outcomes
This compound's cardiovascular effects are influenced by its dual mechanism of action, particularly its impact on serotonin and norepinephrine reuptake.
Influence of Serotonin System:
Neurotransmitter Levels: this compound inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters medsafe.govt.nzdrugbank.commcgill.camdpi.comnih.govhcplive.comcprd.com.
Cardiac Excitability and Conduction: Elevated levels of serotonin and norepinephrine are known to influence cardiac excitability and conduction, potentially leading to arrhythmias mdpi.com.
Sympathetic Nervous System Activation: Excess amounts of these neurotransmitters can have pro-arrhythmic effects and stimulate the sympathetic nervous system, resulting in vasoconstriction and elevated blood pressure mcgill.ca.
Platelet Activation and Thrombosis: Elevated plasma serotonin is a common feature of cardiovascular disease and is often associated with enhanced platelet activation and thrombosis nih.gov.
Serotonin Syndrome Link: this compound's serotonergic effect can contribute to serotonin syndrome, a condition linked to hypertension, tachycardia, and cardiac arrhythmia cprd.com.
Other Mechanisms/Effects:
Cardiac Sodium Channel Inhibition: Research suggests that this compound, unlike some other opioids, may directly inhibit cardiac sodium channels, specifically the Nav1.5 isoform, which is crucial for ventricular depolarization. This inhibition could lead to QRS prolongation and an increased risk of arrhythmias mdpi.com.
Orthostatic Hypotension: Orthostatic hypotension has also been observed as a cardiovascular effect of this compound drugbank.com.
Therapeutic Doses: At therapeutic doses, this compound generally has no effect on heart rate, left-ventricular function, or cardiac index drugbank.com.
Research on Outcomes: Research on the cardiovascular outcomes associated with this compound has yielded mixed findings, highlighting the need for further investigation:
Some studies suggest that this compound may pose significant risks for cardiac arrhythmias, even when used at standard therapeutic doses mdpi.com.
A retrospective, population-based cohort study indicated that this compound prescription was significantly associated with higher rates of all-cause mortality and cardiovascular events compared to codeine prescription. The 1-year incidence of cardiovascular disease was reported as 9.97 per 1000 participants in the this compound group versus 8.62 per 1000 in the codeine group 2minutemedicine.com.
Another large retrospective study found that the risk of incident myocardial infarction (MI) with this compound was higher than with naproxen (B1676952) and comparable to that of diclofenac (B195802) and codeine, both of which have been linked to increased cardiovascular adverse effects massgeneral.orgd-nb.info.
Conversely, other research comparing this compound with codeine found no increased short-term risk of cardiac events, including myocardial infarction, unstable angina, ischemic stroke, coronary revascularization, cardiovascular death, or all-cause mortality mcgill.cahcplive.com. This discrepancy underscores the necessity for more comprehensive studies mcgill.camdpi.comcprd.com.
Gastrointestinal Motility Alterations and Underlying Mechanisms
This compound is frequently associated with gastrointestinal adverse effects, including nausea, vomiting, and constipation. droracle.aipharmaceutical-journal.com These effects are primarily attributed to this compound's activity as a weak μ-opioid receptor agonist. Opioid receptors are abundant in the gastrointestinal tract, and their activation by opioid analgesics like this compound can lead to a reduction in gut motility. This inhibition of peristalsis results in delayed gastric emptying and slower transit time through the intestines, contributing to constipation. Nausea and vomiting can also arise from the central effects of opioid receptor activation in the chemoreceptor trigger zone in the brainstem, as well as from the peripheral effects on gastrointestinal motility. In observational studies of elderly patients with chronic low back pain, nausea and vomiting were reported by over half of the patients, and constipation was also a frequent adverse effect.
Risk Factors for Adverse Outcomes
Several factors can increase an individual's susceptibility to adverse outcomes when using this compound, ranging from genetic predispositions to co-administered medications and specific patient vulnerabilities.
Genetic variations in the cytochrome P450 2D6 (CYP2D6) enzyme significantly influence this compound's metabolism and, consequently, its efficacy and adverse effect profile. This compound is metabolized by CYP2D6 into its primary active metabolite, O-desmethylthis compound (M1), which possesses a considerably higher affinity for μ-opioid receptors than the parent compound. wikipedia.orgwikidoc.orgresearchgate.net
Individuals are categorized into different metabolizer phenotypes based on their CYP2D6 genotype:
Poor Metabolizers (PMs): These individuals have reduced or absent CYP2D6 enzyme activity. As a result, they convert less this compound to the active M1 metabolite, leading to lower plasma concentrations of M1 and potentially reduced analgesic effects. researchgate.netdovepress.compharmgkb.orgnih.gov Conversely, PMs may experience higher concentrations of unmetabolized this compound, which can increase the risk of certain adverse effects related to the parent compound. researchgate.netpharmgkb.org
Ultrarapid Metabolizers (UMs): Individuals with CYP2D6 gene duplications exhibit increased enzyme activity, leading to a more rapid and complete conversion of this compound to M1. nih.govresearchgate.net This can result in higher-than-expected serum M1 levels, increasing the risk of opioid-related adverse effects such as sedation, nausea, miosis, and life-threatening respiratory depression, even at standard doses. nih.govresearchgate.netfrontiersin.orgfda.gov
A study indicated that over 30% of patients with a poor or ultrarapid CYP2D6 phenotype might experience an adverse outcome after being prescribed opioids like this compound. dovepress.com Research has also shown that CYP2D6 poor metabolizers had significantly higher areas under the curve (AUCs) of both (+)- and (-)-tramadol (B15223) and reduced this compound clearance compared to normal metabolizers. pharmgkb.org
| CYP2D6 Metabolizer Phenotype | Metabolic Activity | O-desmethylthis compound (M1) Levels | This compound Levels | Clinical Implications for Adverse Effects |
|---|---|---|---|---|
| Poor Metabolizer (PM) | Reduced or absent | Lower | Higher | Reduced analgesic effect; potential for increased adverse effects from parent compound. researchgate.netdovepress.compharmgkb.orgnih.gov |
| Normal Metabolizer (NM) | Normal | Normal | Normal | Expected therapeutic response. nih.gov |
| Ultrarapid Metabolizer (UM) | Increased (gene duplications) | Higher | Lower | Increased risk of opioid-related adverse effects (e.g., sedation, nausea, miosis, respiratory depression). nih.govresearchgate.netfrontiersin.orgfda.gov |
The co-administration of this compound with other medications can significantly increase the risk of adverse outcomes due to pharmacokinetic and pharmacodynamic interactions.
CYP2D6 and CYP3A4 Inhibitors: this compound is metabolized by both CYP2D6 and CYP3A4 enzymes. wikipedia.org Concomitant use of inhibitors of these enzymes, such as quinidine (B1679956), fluoxetine (B1211875), paroxetine, and amitriptyline (B1667244) (CYP2D6 inhibitors), or ketoconazole (B1673606) and erythromycin (B1671065) (CYP3A4 inhibitors), can reduce the metabolic clearance of this compound. fda.govnih.gov This can lead to increased this compound concentrations and a decreased concentration of the more potent M1 metabolite, potentially reducing therapeutic effects and increasing the risk of serious adverse events, including seizures and serotonin syndrome. fda.govnih.gov
Serotonergic Drugs: Due to this compound's serotonin–norepinephrine reuptake inhibitor (SNRI) activity, co-administration with other serotonergic agents significantly increases the risk of serotonin syndrome. droracle.aiwikipedia.orgdrugbank.com These include selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), monoamine oxidase inhibitors (MAOIs), and tricyclic antidepressants (TCAs). droracle.aifda.govamegroups.org Serotonin syndrome is a potentially life-threatening condition characterized by mental status changes, autonomic hyperactivity, and neuromuscular abnormalities. droracle.aidrugbank.com
Other CNS Depressants: this compound can have additive central nervous system (CNS) depressant effects when used with alcohol, other opioids, anesthetic agents, phenothiazines, tranquilizers, or sedative-hypnotics. fda.govdrugbank.com This significantly increases the risk of CNS and respiratory depression. fda.gov
Drugs that Lower Seizure Threshold: this compound itself can lower the seizure threshold. drugbank.com The risk of seizures is further increased when this compound is co-administered with other drugs that lower the seizure threshold, including SSRI/SNRI antidepressants, TCAs, other tricyclic compounds, other opioids, MAOIs, and neuroleptics. fda.govdrugbank.com
Muscle Relaxants: Combining this compound with skeletal muscle relaxants can potentiate neuromuscular blocking effects, increasing the risk of respiratory depression. nih.gov
Certain patient populations are particularly vulnerable to this compound's adverse effects due to physiological differences or pre-existing conditions.
Geriatric Population: Older adults are more susceptible to adverse drug reactions in general, and this compound is no exception. todaysgeriatricmedicine.com They may experience increased this compound and active metabolite accumulation due to decreased hepatic metabolism and renal clearance associated with age. pharmaceutical-journal.comcore.ac.uk Studies have shown that older adults account for a significant proportion of this compound-related emergency department visits involving adverse reactions. todaysgeriatricmedicine.com Common adverse effects in this population include nausea, vomiting, constipation, dizziness, confusion, and hallucinations. pharmaceutical-journal.comtodaysgeriatricmedicine.com Long-term this compound use in older adults has also been associated with an increased risk of falls, hip fractures, cardiovascular hospitalizations, and all-cause mortality compared to non-users. nih.govresearchgate.net
Pediatric Population: this compound is not FDA-approved for use in children aged 17 years and younger due to the rare but serious risk of slowed or difficult breathing, especially after tonsillectomy and/or adenoidectomy. frontiersin.orgfda.gov This risk is particularly elevated in children who are CYP2D6 ultrarapid metabolizers, leading to high levels of the active M1 metabolite. frontiersin.orgfda.gov Accidental ingestions of adult this compound medication by children have resulted in severe toxicity, including respiratory depression and seizures. virginia.edunih.govresearchgate.net Common symptoms of this compound intoxication in children include drowsiness, dry mouth, nausea/vomiting, pruritus, and miosis. researchgate.net
Pre-existing Neurological/Psychiatric Conditions: Patients with pre-existing neurological or psychiatric conditions are at an elevated risk for this compound-induced adverse effects.
Neurological Conditions: this compound can lower the seizure threshold, making patients with epilepsy, a history of seizures, head trauma, or other CNS infections more prone to seizures. droracle.aidrugbank.comnih.gov Long-term this compound utilization has been associated with various neurological disorders, including seizures, serotonin syndrome, Alzheimer's disease, and Parkinson's disease. droracle.aicore.ac.uknih.govethancrossingspringfield.comresearchgate.net Mechanisms include inhibition of nitric oxide, serotonin reuptake, and inhibitory effects on GABA receptors, which can lead to seizures. droracle.ainih.govresearchgate.netnih.gov Interference with dopamine (B1211576) synthesis and release may contribute to motor symptoms akin to Parkinson's disease. nih.govresearchgate.net
Psychiatric Conditions: this compound is associated with a range of psychological symptoms, including manic episodes, hypomania, serotonin syndrome, psychosis, and cognitive impairment. droracle.ainih.gov Patients with pre-existing psychiatric conditions, such as bipolar disorder, or those at high risk for such conditions, are particularly vulnerable to these psychological side effects. droracle.ainih.govwmpllc.org Prolonged this compound use and polydrug use are also identified risk factors for psychological adverse effects. droracle.ainih.gov Research suggests a potential mechanism involving monoamine neurotransmission and increased oxidative stress in this compound-associated mania. wmpllc.org
Q & A
Q. What are the primary metabolic pathways of tramadol, and how do CYP2D6 polymorphisms influence its pharmacokinetics?
this compound undergoes extensive metabolism via O- and N-demethylation, cyclohexyl oxidation, and conjugation, producing 24 identified metabolites. The polymorphic enzyme CYP2D6 is critical for O-demethylation, generating the active metabolite O-desmethylthis compound (M1). Patients with CYP2D6 poor metabolizer phenotypes exhibit reduced M1 formation, leading to variable analgesic efficacy and side-effect profiles . Methodological recommendations:
Q. How does this compound compare to NSAIDs in efficacy and safety for osteoarthritis pain management?
Moderate-quality evidence from Cochrane reviews indicates this compound provides a modest pain reduction (4% absolute improvement vs. placebo) but is associated with higher withdrawal rates due to adverse effects (e.g., nausea, dizziness). Unlike NSAIDs, this compound lacks gastrointestinal or renal toxicity risks, making it suitable for patients with contraindications to NSAIDs. Methodological considerations:
- Use responder analysis (e.g., ≥20% pain reduction) to assess clinical relevance.
- Prioritize active comparator trials with stratification for comorbidities (e.g., renal impairment) .
Q. What analytical methods are validated for quantifying this compound and its metabolites in biological samples?
- LC-MS/MS : Offers high sensitivity (LOD: 2.5–6.5 μg/L) for this compound and N-desmethyl-tramadol in urine, using isotope-labeled internal standards and reversed-phase chromatography (Table 1: LC gradient conditions) .
- Surfactant-assisted microextraction : Enables preconcentration factors of 391–466 in biological matrices, optimized via multivariate experimental design (e.g., Triton X-100 concentration, pH) .
| Method | Matrix | LOD (μg/L) | Key Advantages |
|---|---|---|---|
| LC-MS/MS | Urine | 2.5–6.5 | High specificity, multi-metabolite analysis |
| Surfactant-assisted | Blood | 6.5 | Minimal solvent use, rapid extraction |
Advanced Research Questions
Q. How can researchers address heterogeneity in meta-analyses evaluating this compound for premature ejaculation?
Pooled analyses reveal high heterogeneity (I² > 75%) due to variable dosing (25–100 mg) and trial durations. Recommendations:
- Perform subgroup analysis by dose (50 mg vs. >50 mg) and administration timing (on-demand vs. daily).
- Use individual participant data (IPD) meta-analysis to adjust for baseline characteristics (e.g., IELT variability) .
Q. What methodological gaps exist in assessing this compound’s abuse potential in nonmedical contexts, particularly in Africa?
Scoping reviews highlight inconsistent definitions of "nonmedical use" and underreporting of health consequences (e.g., seizures, dependence). Solutions:
- Adopt mixed-methods frameworks: Combine pharmacovigilance data with qualitative interviews to contextualize misuse drivers .
- Develop validated assessment tools (e.g., questionnaires on withdrawal symptoms, detoxification practices) .
Q. How does this compound’s off-label use as an antidepressant align with patient-reported outcomes and biomedical literature?
Data mining of patient forums (e.g., Drugs.com ) shows 94.6% report this compound as "effective" for depression, contrasting limited clinical evidence. Methodological steps:
- Apply natural language processing (NLP) to analyze sentiment and adverse event patterns in user reviews.
- Conduct randomized trials comparing this compound to SSRIs/SNRIs, monitoring serotonin syndrome risks .
Q. What experimental designs minimize bias in clinical trials evaluating this compound for cancer pain?
Cochrane reviews identify high bias risks from inadequate blinding and small sample sizes. Mitigation strategies:
- Use enriched enrollment designs (e.g., exclude placebo non-responders post-run-in).
- Incorporate active comparators (e.g., morphine) to benchmark efficacy and safety .
Emerging Research Directions
Q. How can pharmacokinetic modeling optimize this compound dosing in veterinary medicine?
In dogs, oral this compound (5 mg/kg every 6 hours) achieves plasma concentrations comparable to human analgesic thresholds. Recommendations:
Q. What interdisciplinary approaches are needed to address this compound misuse in sports?
Cycling accounts for 65.2% of this compound-positive doping cases. Strategies:
Q. How do metabolic interactions (e.g., MDMA inhibition of CYP3A4) alter this compound’s pharmacokinetics?
Preclinical rat liver models show CYP3A4 inhibition reduces this compound clearance, increasing systemic exposure. Methodological insights:
- Use in vitro hepatocyte assays to screen for drug interactions.
- Apply physiologically based pharmacokinetic (PBPK) modeling to predict clinical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
